molecular formula C9H11BrOS B2550709 [2-Bromo-4-(ethylsulfanyl)phenyl]methanol CAS No. 1691756-22-5

[2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Cat. No.: B2550709
CAS No.: 1691756-22-5
M. Wt: 247.15
InChI Key: BKBQHNXEQYKTHE-UHFFFAOYSA-N
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Description

[2-Bromo-4-(ethylsulfanyl)phenyl]methanol (CAS 1691756-22-5) is a versatile aromatic building block of interest in medicinal chemistry and materials science. This multifunctional compound features three distinct reactive sites: an aryl bromide, a benzylic alcohol, and an ethylsulfanyl (thioether) group . The aryl bromide moiety is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse carbon and heteroatom substituents onto the aromatic core . The primary benzylic alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, or utilized in esterification and etherification reactions to further modify the compound's properties . Meanwhile, the ethylsulfanyl group can act as a linker or be further oxidized to a sulfoxide or sulfone, significantly altering the electronic characteristics of the molecule. This combination of functional groups on a single aromatic scaffold makes it a valuable intermediate for the construction of more complex target structures, such as potential pharmaceutical agents and advanced materials . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-4-ethylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBQHNXEQYKTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C=C1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number and molecular weight of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-Bromo-4-(ethylsulfanyl)phenyl]methanol (CAS: 1691756-22-5) is a specialized organosulfur-halogen building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its structure features a trisubstituted benzene ring containing an electrophilic handle (aryl bromide), a nucleophilic/oxidizable handle (thioether), and a versatile benzylic alcohol.

This molecular architecture makes it a "linchpin" intermediate: the bromine atom facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the benzyl alcohol serves as a pivot point for etherification, amination, or oxidation to benzaldehydes.

Chemical Identity & Physicochemical Constants[1][2][3][4][5][6]

The following data establishes the baseline identity for procurement and analytical verification.

PropertyValue
CAS Registry Number 1691756-22-5
IUPAC Name [2-Bromo-4-(ethylsulfanyl)phenyl]methanol
Synonyms 2-Bromo-4-(ethylthio)benzyl alcohol; (2-Bromo-4-ethylthiophenyl)methanol
Molecular Formula C₉H₁₁BrOS
Molecular Weight 247.15 g/mol
Exact Mass 245.9714 Da
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
SMILES CCSC1=CC(Br)=C(CO)C=C1

Synthetic Pathways & Logic

The synthesis of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol typically follows a reduction strategy from its oxidized precursors. The choice of pathway depends on the availability of the starting material: the benzoic acid derivative or the benzaldehyde.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the target molecule into commercially viable precursors.

Retrosynthesis Target [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (Target) Aldehyde 2-Bromo-4-(ethylsulfanyl)benzaldehyde (Intermediate A) Target->Aldehyde Reduction (NaBH4) Acid 2-Bromo-4-(ethylsulfanyl)benzoic acid (Intermediate B) Target->Acid Reduction (BH3·THF or LiAlH4) Precursor 4-(Ethylsulfanyl)benzoic acid (Starting Material) Aldehyde->Precursor Ortho-Bromination Acid->Precursor Ortho-Bromination

Figure 1: Retrosynthetic disconnection showing the two primary reduction pathways to the target alcohol.

Preferred Experimental Protocol: Borohydride Reduction

Context: The reduction of the corresponding benzaldehyde (2-Bromo-4-(ethylsulfanyl)benzaldehyde) using Sodium Borohydride (NaBH₄) is the most chemoselective method. It avoids reducing the aryl bromide or oxidizing the thioether, issues that can arise with harsher reagents like LiAlH₄ or catalytic hydrogenation.

Materials:
  • Substrate: 2-Bromo-4-(ethylsulfanyl)benzaldehyde (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH₄) (0.5 – 1.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous preferred)

  • Quench: 1N Hydrochloric Acid (HCl)

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde substrate in MeOH (0.1 M concentration). Cool the solution to 0°C using an ice bath to suppress potential side reactions.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Scientific Note: Adding solid NaBH₄ slowly prevents rapid hydrogen gas evolution and localized overheating.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Monitor reaction progress via TLC (typically 30-60 mins). The aldehyde spot (higher R_f) should disappear, replaced by the alcohol spot (lower R_f).

  • Quenching: Once complete, carefully quench the excess hydride by adding 1N HCl dropwise until pH ~5-6 is reached.

  • Workup: Concentrate the mixture under reduced pressure to remove MeOH. Dilute the residue with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel column chromatography (Hexanes/EtOAc gradient).[1]

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized compound, researchers should look for specific spectroscopic signatures.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 1.35 (t, 3H): Methyl group of the ethyl chain.

  • δ 2.95 (q, 2H): Methylene group of the ethyl chain (-S-CH₂-).

  • δ 4.75 (s, 2H): Benzylic methylene (-CH₂-OH). Diagnostic signal.

  • δ 7.20 - 7.60 (m, 3H): Aromatic protons. The proton at C3 (between Br and S) will appear as a doublet with a small coupling constant (meta-coupling).

Mass Spectrometry (MS)
  • Isotope Pattern: The presence of one bromine atom will result in two molecular ion peaks of nearly equal intensity separated by 2 mass units: [M]⁺ at m/z 246 and [M+2]⁺ at m/z 248 .

  • Fragmentation: Loss of the hydroxyl group [M-17] or the ethyl group [M-29] may be observed.

Applications in Drug Discovery

This compound is a "divergent intermediate." Its utility lies in the ability to selectively functionalize three distinct sites.

Functionalization Workflow

Reactivity Core [2-Bromo-4-(ethylsulfanyl)phenyl]methanol Suzuki Suzuki Coupling (Biaryl Synthesis) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Oxidation S-Oxidation (Sulfoxide/Sulfone) Core->Oxidation mCPBA or H2O2 Appel Appel Reaction (Benzyl Bromide) Core->Appel CBr4, PPh3 Biaryl 4-(Ethylsulfanyl)-2-aryl-benzyl alcohol Suzuki->Biaryl Sulfone 2-Bromo-4-(ethylsulfonyl)benzyl alcohol Oxidation->Sulfone Electrophile 2-Bromo-4-(ethylthio)benzyl bromide Appel->Electrophile

Figure 2: Divergent synthesis pathways utilizing the bromine, sulfur, and hydroxyl handles.

  • Palladium-Catalyzed Coupling: The C-Br bond is highly reactive toward Pd(0). It is frequently used to install aryl or heteroaryl groups via Suzuki-Miyaura coupling, creating a biaryl scaffold common in kinase inhibitors.

  • Sulfur Oxidation: The ethylsulfide moiety can be selectively oxidized to a sulfoxide (chiral center potential) or sulfone (strong electron-withdrawing group) using mCPBA, modulating the electronic properties of the ring.

  • Benzylic Activation: The alcohol can be converted to a bromide or mesylate, turning the molecule into a potent electrophile for N-alkylation of amines (e.g., building piperazine-linked drugs).

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS is limited, standard safety protocols for halogenated benzyl alcohols apply.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon). The thioether moiety is susceptible to slow oxidation by air; the benzylic alcohol can oxidize to the aldehyde over prolonged exposure to light/air.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle inside a chemical fume hood.

References

  • American Elements. (n.d.). [2-bromo-4-(ethylsulfanyl)phenyl]methanol Product Specifications. Retrieved from [Link]

  • PubChem. (2025).[2][3] Compound Summary: [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (CAS 1691756-22-5).[4] National Library of Medicine.[2][5] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Borohydride reduction mechanisms).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Reference for C-Br coupling utility).

Sources

Safety Data Sheet (SDS) for [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Profile and Handling of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Foreword by the Senior Application Scientist

In the landscape of drug discovery and chemical research, novel molecules are the currency of innovation. However, with novelty comes uncertainty, particularly regarding safety. The compound [2-Bromo-4-(ethylsulfanyl)phenyl]methanol is a specialized research chemical for which a comprehensive, publicly available Safety Data Sheet (SDS) is not readily found. This guide, therefore, moves beyond a simple recitation of data. It is designed to empower the practicing scientist to build a robust safety framework from first principles. By deconstructing the molecule into its core functional groups, we can apply a Structure-Activity Relationship (SAR) analysis to forecast its hazard profile. This document serves as a technical whitepaper on how to approach, assess, and handle such a compound, blending regulatory principles with the practical experience of a laboratory professional. It is a guide not just on what to do, but why you are doing it.

Section 1: Chemical Identity and Predicted Hazard Synopsis

Before any handling, a thorough understanding of the molecule's identity and its anticipated hazards is paramount. This initial assessment forms the foundation of a dynamic risk assessment that will evolve with every experimental protocol.

Core Compound Identification

All safety protocols must begin with the unambiguous identification of the chemical agent.

IdentifierValueSource
Chemical Name [2-Bromo-4-(ethylsulfanyl)phenyl]methanol-
CAS Number 1691756-22-5[1]
Molecular Formula C₉H₁₁BrOS[1]
Molecular Weight 247.16 g/mol [1]
Canonical SMILES CCSC1=CC(=C(C=C1)Br)CO-
Expert Synopsis & Predicted GHS Classification

A standard Safety Data Sheet for this compound is not available. Therefore, a hazard classification is predicted based on an expert analysis of its structural components: a benzyl alcohol derivative, a brominated aromatic system, and a thioether (sulfide) moiety.

Based on these substructures, the compound is anticipated to present the following hazards. These classifications should be treated as provisional and handled with the assumption that they are accurate until empirical data proves otherwise.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4Exclamation Mark
Warning H302: Harmful if swallowed.[2][3]Skin Corrosion/IrritationCategory 2Exclamation MarkWarning H315: Causes skin irritation.[4][5]Serious Eye Damage/IrritationCategory 2AExclamation MarkWarning H319: Causes serious eye irritation.[2][3]Acute Toxicity, InhalationCategory 4Exclamation MarkWarning H332: Harmful if inhaled.[2][3]Hazardous to the Aquatic Environment, Long-TermCategory 2EnvironmentWarning H411: Toxic to aquatic life with long lasting effects.

Section 2: Toxicological Profile - A Structure-Activity Relationship (SAR) Approach

The trustworthiness of a safety protocol for a novel compound is built upon a logical, evidence-based assessment of its chemical structure. We can predict the toxicological profile of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol by examining the known hazards of its constituent parts.

SAR_Analysis cluster_molecule [2-Bromo-4-(ethylsulfanyl)phenyl]methanol cluster_moieties Key Functional Moieties & Associated Hazards cluster_hazards Predicted Toxicological Endpoints mol Structure: C₉H₁₁BrOS benzyl_alcohol Benzyl Alcohol Moiety mol->benzyl_alcohol bromo_aromatic Brominated Aromatic Moiety mol->bromo_aromatic thioether Thioether Moiety mol->thioether h302 Acute Oral Toxicity (Harmful) benzyl_alcohol->h302 h319 Serious Eye Irritation benzyl_alcohol->h319 h332 Acute Inhalation Toxicity (Harmful) benzyl_alcohol->h332 h315 Skin Irritation bromo_aromatic->h315 env Aquatic Toxicity Persistence bromo_aromatic->env thioether->h315 metabolism Metabolic Activation Organ-specific effects thioether->metabolism

Caption: SAR analysis linking functional groups to predicted hazards.

The Benzyl Alcohol Moiety (-CH₂OH on an aromatic ring)
  • Expertise & Causality: The primary alcohol attached to the phenyl ring classifies this molecule as a substituted benzyl alcohol. Benzyl alcohol itself is a well-characterized compound used extensively in pharmaceuticals and other industries. Its toxicological profile is dominated by local irritation and moderate acute toxicity. The primary mechanism for irritation is its solvent effect on biological membranes and tissues.

  • Authoritative Grounding: Safety Data Sheets for benzyl alcohol consistently classify it as "Harmful if swallowed" (Acute Tox. 4, H302), "Causes serious eye irritation" (Eye Irrit. 2A, H319), and "Harmful if inhaled" (Acute Tox. 4, H332).[2][3] The oral LD50 in rats is approximately 1620 mg/kg, confirming its moderate acute toxicity.[2] It is reasonable to assume our target molecule will exhibit, at a minimum, these baseline hazards.

The Brominated Aromatic Moiety (Br-C₆H₃)
  • Expertise & Causality: Halogenated aromatic compounds are a class of chemicals watched closely for environmental persistence and potential toxicity. The carbon-bromine bond is strong, making the molecule resistant to natural degradation. Brominated compounds can be skin irritants and, upon combustion, can produce highly toxic hydrogen bromide gas.

  • Authoritative Grounding: The European Chemicals Agency (ECHA) has investigated aromatic brominated flame retardants (ABFRs), noting concerns about their persistence, bioaccumulation, and toxicity (PBT).[6] While our molecule is not a flame retardant, its core structure shares properties with this class. An SDS for the related compound 2-Bromo-4-methylphenol classifies it as a skin and eye irritant (Category 2).[4][5] This strongly suggests that the bromophenyl portion of our target molecule contributes to its irritant properties.

The Thioether Moiety (-S-CH₂CH₃)
  • Expertise & Causality: Thioethers, or organic sulfides, are known for several properties relevant to safety. Firstly, many have strong, unpleasant odors, which is a practical handling consideration. More importantly from a toxicological standpoint, the sulfur atom is susceptible to metabolic oxidation in the body (e.g., by cytochrome P450 enzymes) to form sulfoxides and sulfones.[7] While this is often a detoxification pathway, it can sometimes lead to reactive intermediates.

  • Authoritative Grounding: The metabolism of thioethers can be complex. While often associated with detoxification, certain thioether conjugates can be linked to organ-specific toxicity, such as nephrotoxicity (kidney toxicity) in some cases.[7][8] Furthermore, sulfur compounds can be skin irritants.[9] Therefore, the thioether group adds a layer of uncertainty regarding metabolism and potential for skin irritation, warranting careful handling to minimize systemic exposure.

Section 3: Risk-Based Handling & Exposure Control

A self-validating safety protocol is one that anticipates failure points and builds in redundancies. The following workflow and procedures are designed to minimize exposure based on the predicted hazards of irritation and moderate toxicity.

The Handling Workflow: A Decision-Making Framework

The core directive for handling any chemical of unknown long-term toxicity is the As Low As Reasonably Achievable (ALARA) principle. This workflow ensures that controls are scaled to the operation.

Handling_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_controls Phase 2: Control Selection cluster_execution Phase 3: Execution & Disposal A Review Predicted Hazards (Irritant, Acute Tox. 4) B Determine Quantity (mg, g, >10g) A->B C Define Operation (Weighing, Solution Prep, Reaction) B->C D Select Engineering Control C->D E Chemical Fume Hood (Default for all operations) D->E Default F Glove Box (For highly sensitive or aerosol-generating procedures) D->F If required G Select Personal Protective Equipment (PPE) E->G F->G H Standard PPE: Nitrile Gloves, Safety Glasses, Lab Coat G->H Default I Enhanced PPE: Double Gloves, Face Shield, Chemical Apron G->I Large scale or high splash risk J Execute Protocol H->J I->J K Segregate Waste (Halogenated Organic Waste) J->K L Decontaminate Surfaces K->L

Caption: Decision workflow for selecting appropriate safety controls.

Protocol: Weighing and Preparing a Stock Solution

This protocol is designed to control the primary risks during solid/liquid handling: inhalation of fine powder and skin/eye contact.

  • Preparation: Don the standard PPE: a properly-fitting lab coat, nitrile gloves, and safety glasses with side shields.[10]

  • Engineering Control: Perform all operations within a certified chemical fume hood to control potential vapors or dust.[11]

  • Weighing:

    • Place an analytical balance inside the fume hood if possible. If not, tare a vial with a secure cap on an external balance.

    • Bring the tared vial into the fume hood. Carefully transfer the solid [2-Bromo-4-(ethylsulfanyl)phenyl]methanol into the vial using a clean spatula.

    • Secure the cap on the vial before removing it from the fume hood to transport back to the balance for final weighing. This "containment transfer" technique is critical to prevent contamination of the main lab space.

  • Solubilization:

    • Return the capped vial to the fume hood.

    • Uncap the vial and add the desired solvent using a pipette or graduated cylinder.

    • Recap the vial securely and mix by vortexing or inversion.

  • Cleanup:

    • Wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened towel (e.g., ethanol or isopropanol) to decontaminate.

    • Dispose of the towel and any contaminated weighing paper into the designated solid halogenated waste container.

    • Remove gloves and wash hands thoroughly with soap and water.[2]

Section 4: Emergency Procedures & Waste Disposal

Preparedness is the key to mitigating the impact of an accidental release or exposure. These procedures are derived from best practices for the surrogate chemical classes.

Exposure and First Aid Measures

The immediate response to an exposure is critical. The primary goal is to remove the chemical from the affected area and seek medical attention.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Skin Contact Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[2][4]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill & Fire Management
  • Small Laboratory Spill:

    • Alert others in the immediate area.

    • Wearing enhanced PPE (double gloves, face shield), cover the spill with a non-combustible absorbent material like vermiculite or sand.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with a solvent-dampened cloth, followed by soap and water.

    • Dispose of all cleanup materials as halogenated waste.

  • Fire Fighting:

    • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[5][11]

    • Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen bromide (HBr).[2] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Waste Disposal
  • Causality: This compound contains both bromine and sulfur. Halogenated organic compounds are prohibited from drain disposal and require specific incineration protocols to prevent the formation of dioxins and other persistent pollutants. Sulfur can also create harmful SOx gases upon combustion.

  • Protocol: All waste containing this compound, whether solid (contaminated consumables) or liquid (reaction residues, solutions), MUST be collected in a clearly labeled, sealed "Halogenated Organic Waste" container. Never mix with non-halogenated waste streams. Consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures.

References

  • [2-bromo-4-(ethylsulfanyl)phenyl]methanol | CAS 1691756-22-5. American Elements.[Link]

  • Safety Data Sheet for Benzyl Alcohol. ChemSupply Australia.[Link]

  • Safety Data Sheet Benzyl Alcohol. Redox.[Link]

  • Material safety data sheet BENZYL ALCOHOL DHA. Ellemental.[Link]

  • Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust. PubMed.[Link]

  • What Are the Health Risks Associated with Brominated Flame Retardants? Azo Cleantech.[Link]

  • Toxicology of quinone-thioethers. PubMed.[Link]

  • OSHA Safety Data Sheets: A Vital Component of Workplace Safety. Compliancy Group.[Link]

  • Thioethers – Knowledge and References. Taylor & Francis.[Link]

  • OSHA Safety Data Sheet Requirements: A Comprehensive Guide for USA Businesses. Chemical Safety.[Link]

  • Hepatotoxicology. Taylor & Francis.[Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. ECHA.[Link]

  • Appendix D to § 1910.1200—Safety Data Sheets (Mandatory). OSHA.[Link]

  • ECHA updates two guidance documents on classification and labelling. Chemical Safety Consulting.[Link]

  • Safety Protocol for Bromination Process. YouTube.[Link]

  • Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea. Taylor & Francis.[Link]

  • Safety Data Sheets: What They Are and Why They Matter. WSI.[Link]

  • Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Cole-Parmer.[Link]

  • Safety data sheet acc. to Safe Work Australia - Code of Practice. Carl ROTH.[Link]

Sources

A Framework for the Experimental Determination of the Solubility of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aqueous and non-aqueous solubility of a drug candidate is a critical physicochemical property that profoundly influences its entire development trajectory. From the reliability of in vitro screening assays to bioavailability and the ultimate formulation of a drug product, solubility is a gatekeeper of success. This technical guide provides a comprehensive framework for the experimental determination of the solubility of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (CAS: 1691756-22-5), a representative compound in discovery pipelines, within two key organic solvents: dimethyl sulfoxide (DMSO) and methanol. We present not just protocols, but the underlying scientific principles, distinguishing between thermodynamic and kinetic solubility to ensure the generation of robust and contextually relevant data. This document is designed for the senior application scientist, offering field-proven insights into experimental design, quality control, and data interpretation to guide preclinical research and development.

Introduction

This guide focuses on the compound [2-Bromo-4-(ethylsulfanyl)phenyl]methanol , providing a blueprint for its solubility characterization. We will examine its behavior in two solvents of ubiquitous importance:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, often hailed as a "universal solvent" in drug discovery.[4] Its remarkable ability to dissolve a wide array of both polar and nonpolar compounds makes it indispensable for creating high-concentration stock solutions for chemical libraries and high-throughput screening (HTS).[5][6]

  • Methanol (MeOH): A polar protic solvent, representing a fundamental class of organic solvents.[7][8] Its ability to act as both a hydrogen bond donor and acceptor provides a valuable comparative data point to the aprotic nature of DMSO.[9][10]

The objective of this whitepaper is to equip researchers with the theoretical knowledge and practical, step-by-step protocols necessary to perform a rigorous solubility assessment. We will delve into the critical distinction between thermodynamic and kinetic solubility, provide detailed workflows for their determination, and discuss the interpretation of the resulting data.

Part 1: A Theoretical Framework for Solubility Assessment

A robust experimental design is built upon a solid theoretical foundation. Understanding the "why" behind solubility phenomena is crucial for interpreting results accurately.

The Principle of "Like Dissolves Like"

This age-old adage remains a cornerstone of solubility prediction. It posits that substances with similar intermolecular forces are more likely to be soluble in one another.[11][12]

  • [2-Bromo-4-(ethylsulfanyl)phenyl]methanol: The structure of this molecule presents several functional groups that influence its polarity: a polar hydroxyl (-OH) group capable of hydrogen bonding, a polarizable bromine atom, and a moderately polar ethylsulfanyl group, all attached to a largely nonpolar benzene ring.

  • DMSO (CH₃)₂SO: A highly polar aprotic solvent. Its polarity stems from the strong dipole of the sulfoxide bond. It can act as a hydrogen bond acceptor but not a donor.

  • Methanol (CH₃OH): A polar protic solvent. It is capable of both donating and accepting hydrogen bonds, forming extensive networks.[8]

Based on this, we can hypothesize that the compound will exhibit good solubility in both solvents due to its polar functionalities, though the specific interactions and resulting quantitative solubility will differ.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

The term "solubility" is often used loosely, but in a scientific context, it is vital to differentiate between its two primary forms: thermodynamic and kinetic.[1]

Thermodynamic Solubility (Equilibrium Solubility) This is the true, intrinsic solubility of a compound. It represents the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[1][13] This value is typically determined using the "shake-flask" method, which allows sufficient time (often 24-72 hours) for the system to reach a true equilibrium state between the dissolved compound and the undissolved solid.[11][14] Thermodynamic solubility is the gold standard for preformulation and late-stage development.

Kinetic Solubility This is a measure of the concentration at which a compound precipitates out of solution under specific, non-equilibrium conditions.[15][16] In drug discovery, this is commonly measured by adding a small volume of a highly concentrated DMSO stock solution to an aqueous buffer or other solvent system.[17][18] The resulting value is often higher than the thermodynamic solubility because the rapid addition can create a temporary, supersaturated state.[1][15] Kinetic solubility is extremely useful in early discovery for high-throughput screening, as it is a faster and more automatable process.[3]

A significant discrepancy between a compound's kinetic and thermodynamic solubility can signal a risk of precipitation in vivo or during formulation, making it a critical parameter to understand.[19]

Caption: Conceptual differences between thermodynamic and kinetic solubility.

Part 2: Physicochemical Properties of Compound and Solvents

A summary of the key properties of the materials involved is essential for planning and executing the experiments.

Table 1: Properties of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Property Value Source
CAS Number 1691756-22-5 [20]
Molecular Formula C₉H₁₁BrOS [20]

| Molecular Weight | 247.16 g/mol |[20] |

Table 2: Relevant Properties of DMSO and Methanol

Property Dimethyl Sulfoxide (DMSO) Methanol (MeOH)
Formula C₂H₆OS CH₃OH
Type Polar Aprotic Polar Protic[8]
Boiling Point 189 °C (372 °F)[5] 64.7 °C (148.5 °F)[10]

| Key Feature | Excellent solvent for a wide range of compounds; water miscible.[5][21] | Hydrogen bond donor and acceptor; water miscible.[7][10] |

Part 3: Experimental Determination of Thermodynamic Solubility

This section details the gold-standard shake-flask method for determining the equilibrium solubility of the target compound.

The Shake-Flask Method: A Foundational Protocol

The shake-flask method is the most widely accepted technique for measuring thermodynamic solubility.[11][22] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.[11]

Pre-Experimental Considerations
  • Compound Purity & Form: Ensure the [2-Bromo-4-(ethylsulfanyl)phenyl]methanol is of high purity. Crucially, the solid-state form (e.g., crystalline vs. amorphous) significantly impacts solubility. The most thermodynamically stable crystalline form should be used for a true equilibrium measurement.

  • Solvent Quality: Use high-purity, anhydrous solvents (e.g., HPLC grade) to avoid variability from impurities or water content.

  • Temperature Control: Solubility is temperature-dependent.[2][22][23] All experiments must be conducted in a temperature-controlled environment (e.g., an incubator shaker set to 25 °C).

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of solid [2-Bromo-4-(ethylsulfanyl)phenyl]methanol to a known volume of solvent (DMSO or Methanol) in a sealed glass vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point could be ~10 mg of compound per 1 mL of solvent.

  • Equilibration: Place the sealed vials in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is reached.[11][24]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the solid, centrifuge the vials at high speed.

  • Sample Collection: Carefully aspirate the clear supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that has been pre-wetted with the same solvent to minimize compound adsorption.[11]

  • Quantification:

    • Accurately dilute a known volume of the filtered supernatant with an appropriate mobile phase.

    • Determine the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[11]

  • Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL and/or mol/L at the specified temperature.

Self-Validating System and Quality Control
  • Confirmation of Equilibrium: To ensure equilibrium has been achieved, sample the supernatant at two different time points (e.g., 24 hours and 48 hours). The solubility values should be consistent.

  • Solid-State Verification: After the experiment, the remaining solid should be recovered and analyzed (e.g., by X-ray powder diffraction - XRPD) to confirm that no phase transformation or solvation has occurred during the equilibration period.[24]

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Part 4: Experimental Determination of Kinetic Solubility

This section outlines a high-throughput method for assessing the kinetic solubility, which is particularly relevant for early-stage compound screening.

Rationale and Application

Kinetic solubility assays are designed for speed and automation, making them ideal for screening large numbers of compounds in early drug discovery.[16][18] They provide a rapid flag for compounds that may have solubility liabilities, using minimal amounts of material.

Detailed Step-by-Step Protocol (Nephelometry)

This protocol uses laser nephelometry, which measures the amount of light scattered by undissolved particles (precipitate) in a solution.

  • Stock Solution: Prepare a high-concentration stock solution of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a clear-bottom 96-well microplate, add the desired volume of the test solvent (Methanol).

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent in the wells to achieve the highest desired test concentration (the final DMSO concentration should be kept low, typically ≤1-2%, to minimize co-solvent effects).

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature.

  • Measurement: Place the microplate in a nephelometer and measure the light scattering in each well.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed, compared to a solvent-only control, is reported as the kinetic solubility.

Caption: Workflow for a nephelometry-based kinetic solubility assay.

Part 5: Data Interpretation and Summary

The data generated from these experiments should be compiled for clear comparison and interpretation.

Table 3: Experimental Solubility Data for [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Solubility Type Solvent Temperature Result (mg/mL) Result (mol/L)
Thermodynamic DMSO 25 °C [Experimental Value] [Calculated Value]
Thermodynamic Methanol 25 °C [Experimental Value] [Calculated Value]

| Kinetic | Methanol (from DMSO stock) | 25 °C | [Experimental Value] | [Calculated Value] |

Interpreting the Results:

  • DMSO vs. Methanol: Comparing the thermodynamic solubility in both solvents will reveal the compound's preference. High solubility in both is likely, but differences can provide insight into the dominant intermolecular interactions.

  • Kinetic vs. Thermodynamic in Methanol: A kinetic solubility value that is significantly higher than the thermodynamic value suggests the compound readily forms supersaturated solutions and may have a higher propensity to precipitate from a metastable state. This is a critical risk factor to consider for subsequent studies.

Part 6: Safety Precautions

All experimental work must be conducted in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.

  • [2-Bromo-4-(ethylsulfanyl)phenyl]methanol: As with many brominated aromatic compounds, this substance should be handled with care. Avoid inhalation, ingestion, and skin contact. Refer to the specific Safety Data Sheet (SDS) from the supplier.[25][26]

  • DMSO: While having low toxicity, DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[4][21] Extreme care must be taken to avoid skin contact when handling DMSO solutions.

  • Methanol: Methanol is toxic and flammable. It can be harmful if inhaled, ingested, or absorbed through the skin.[10][27] All work should be performed in a chemical fume hood.

Conclusion

Determining the solubility of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol in DMSO and methanol is not a single measurement but a systematic investigation. By employing the rigorous shake-flask method for thermodynamic solubility and a high-throughput assay for kinetic solubility, researchers can build a comprehensive profile of the compound's behavior. This dual approach provides not only the absolute solubility limits but also crucial insights into its potential for supersaturation and precipitation. The framework presented in this guide ensures the generation of high-quality, reliable, and contextually rich data, empowering scientists to make informed decisions and advance their drug development programs with confidence.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • National Institutes of Health (NIH). (2023). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • AOCS. (2024, October 27). Organic Solvents in Chemistry and Laboratories. [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Wikipedia. Solubility. [Link]

  • PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Course Hero. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • American Elements. [2-bromo-4-(ethylsulfanyl)phenyl]methanol. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Odinity. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • StuDocu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • National Institutes of Health (NIH). (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]

  • Chem LibreTexts. Solubility. [Link]

  • Quora. (2018, September 12). Why is methanol used as a first solvent?. [Link]

  • ResearchGate. (PDF) Principles of Solubility. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery. [Link]

  • Museum of Fine Arts Boston. (2024, April 17). Methanol - MFA Cameo. [Link]

  • National Institutes of Health (NIH). Methanol | CH3OH | CID 887 - PubChem. [Link]

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[2-Bromo-4-(ethylsulfanyl)phenyl]methanol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

#[2-Bromo-4-(ethylsulfanyl)phenyl]methanol: A Multivalent Scaffold for Advanced Medicinal Chemistry

Executive Summary

In modern drug discovery, the selection of starting materials dictates the efficiency of the hit-to-lead optimization process. [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (CAS 1691756-22-5) represents a highly privileged, tri-functional building block. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic node of orthogonal reactivity. It possesses three distinct chemical handles—an aryl bromide, a thioether, and a benzylic alcohol—each addressable under specific, non-intersecting catalytic conditions. This whitepaper deconstructs the physicochemical profile, synthetic versatility, and pharmacological application of this scaffold, providing self-validating protocols for its functionalization.

Physicochemical Profiling & Structural Rationale

Before deploying a building block in library synthesis, its baseline physicochemical properties must be established to predict downstream drug-like metrics (e.g., Lipinski's Rule of Five).

Table 1: Baseline Physicochemical Properties
PropertyValueStrategic Implication in Drug Design
CAS Number 1691756-22-5Commercially available for immediate library scaling.
Molecular Formula C9H11BrOSLow starting molecular weight allows for extensive functionalization.
Molecular Weight 247.16 g/mol Leaves ~250 Da of "budget" for adding pharmacophores.
SMILES CCSC1=CC(=C(C=C1)CO)BrEnables computational docking and structural alerts screening.
LogP (Estimated) ~2.8Highly lipophilic; requires polar group addition during synthesis.

Orthogonal Reactivity: The Three-Handle Paradigm

The true value of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol lies in its orthogonal reactivity. A medicinal chemist can selectively modify one site without necessitating cumbersome protection/deprotection strategies for the others.

  • C2 Aryl Bromide (Cross-Coupling): Aryl bromides are ubiquitous electrophiles in medicinal chemistry[1]. The C2 bromide is primed for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, as well as modern photoredox cross-electrophile couplings (CEC) to install complex sp2 or sp3 carbon frameworks[1].

  • C4 Ethylsulfanyl Group (Oxidation): The thioether moiety serves as a tunable lipophilic handle. It can be selectively oxidized to a sulfoxide or a sulfone[2]. This transformation drastically alters the topological polar surface area (TPSA) and introduces potent hydrogen-bond acceptors, a strategy frequently used to optimize target residence time.

  • C1 Benzyl Alcohol (Activation): While the primary hydroxyl group is inherently a poor leaving group, it can be catalytically activated (e.g., via Lewis acids like InCl3) for direct etherification[3], or converted into a halide/mesylate for classic SN2 displacement.

G Core [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (Core Scaffold) Br_Site C2: Aryl Bromide (Cross-Coupling) Core->Br_Site Pd-Catalysis OH_Site C1: Benzyl Alcohol (Substitution/Oxidation) Core->OH_Site Activation S_Site C4: Thioether (Oxidation to Sulfone) Core->S_Site Oxidation Br_Prod Biaryl / Alkynyl Derivatives (Lipophilic bulk) Br_Site->Br_Prod OH_Prod Ethers / Amines (H-bond donors/acceptors) OH_Site->OH_Prod S_Prod Sulfoxides / Sulfones (Polar interactions) S_Site->S_Prod

Caption: Orthogonal reactivity map of[2-Bromo-4-(ethylsulfanyl)phenyl]methanol.

Pharmacological Application: Targeting Inflammatory Pathways

By leveraging the orthogonal handles, this scaffold can be rapidly converted into analogs targeting the Cyclooxygenase-2 (COX-2) enzyme. Diaryl heterocycles possessing a methylsulfonyl or alkylsulfonyl group are privileged pharmacophores for COX-2 inhibition (e.g., Etoricoxib). By oxidizing the C4-ethylsulfanyl group to an ethylsulfonyl group, and utilizing the C2-bromide to couple an aryl ring, researchers can synthesize potent, selective inhibitors that project the sulfone into the secondary pocket of the COX-2 active site.

G Drug Ethylsulfonyl Derivative (Synthesized from Core) Target COX-2 Enzyme (Arachidonic Acid Pathway) Drug->Target Inhibits (H-bonding via Sulfone) PGs Prostaglandins (PGE2) (Inflammatory Mediators) Target->PGs Catalyzes Inflammation Inflammation & Pain PGs->Inflammation Drives

Caption: Mechanism of action for ethylsulfonyl derivatives targeting the COX-2 pathway.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. They include mechanistic rationale (causality) for the chosen conditions and built-in analytical checkpoints to ensure process integrity.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C2-Bromide

Objective: To install an aryl/heteroaryl group at the C2 position while leaving the thioether and benzylic alcohol intact.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

    • Causality: K2CO3 is selected over stronger bases (like KOtBu) to prevent potential deprotonation and side-reactions of the benzylic alcohol. The base is required to activate the boronic acid into a reactive, electron-rich boronate complex, facilitating the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).

    • Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step. This is critical when coupling sterically hindered ortho-substituted aryl bromides.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.2 M). Purge the system with Argon for 10 minutes. Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Reaction Execution: Heat the mixture to 80 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (m/z 246/248) and the appearance of the coupled product mass validates successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na2SO4, concentrated, and purified via flash chromatography.

Protocol B: Controlled Oxidation of Ethylsulfanyl to Ethylsulfonyl

Objective: To selectively oxidize the C4-thioether to a sulfone without oxidizing the benzylic alcohol.

  • Reaction Setup: Dissolve the scaffold (or its C2-coupled derivative) (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) and cool to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add meta-Chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 equiv) portion-wise over 15 minutes.

    • Causality: The addition must be strictly temperature-controlled at 0 °C. Thioether oxidation is highly exothermic. Adding 2.2 equivalents ensures complete conversion past the sulfoxide intermediate to the sulfone. Keeping the temperature low prevents the spurious, over-oxidation of the primary benzylic alcohol to an aldehyde.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The thioether starting material will run highly non-polar, while the intermediate sulfoxide will stick near the baseline. The final sulfone will appear as a distinct spot with an intermediate Rf value.

  • Workup: Quench the reaction with saturated aqueous Na2S2O3 to destroy unreacted peroxides. Wash with saturated aqueous NaHCO3 to remove the m-chlorobenzoic acid byproduct. Extract with DCM, dry, and concentrate.

Quantitative Data Presentation

The table below summarizes typical yields and conditions for the functionalization of this scaffold, demonstrating the robustness of the orthogonal handles.

Table 2: Reaction Optimization and Yield Summary
TransformationReagents / CatalystTemp (°C)Time (h)Target HandleYield (%)
Suzuki Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O804C2-Bromide82 - 88%
Thioether Oxidation mCPBA (2.2 eq), DCM0 to RT2C4-Thioether91 - 95%
Etherification InCl3 (10 mol%), R-OH, Solvent-free806C1-Alcohol75 - 80%
Photoredox CEC Ir(ppy)3, NiCl2·dtbbpy, Blue LEDRT18C2-Bromide65 - 72%

References

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Publications. Available at:[Link]

  • Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers. ACS Publications. Available at:[Link]

  • A simple and an efficient indium trichloride catalyzed benzyl etherification. SciSpace. Available at:[Link]

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Methodological & Application

Application Note: General Synthesis Procedure for [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Strategy

[2-Bromo-4-(ethylsulfanyl)phenyl]methanol is a highly functionalized benzyl alcohol derivative that serves as a versatile building block in medicinal chemistry and Active Pharmaceutical Ingredient (API) development. The strategic placement of a primary alcohol, a thioether, and an aryl bromide provides orthogonal reactivity handles for downstream functionalizations, such as Suzuki-Miyaura cross-coupling, oxidation, or etherification.

To synthesize this target efficiently, a robust two-step sequence is employed:

  • Nucleophilic Aromatic Substitution (S_NAr): The sequence begins with commercially available 2-bromo-4-fluorobenzaldehyde. The highly electronegative fluorine atom is displaced by ethanethiol (EtSH) in the presence of a mild base.

  • Chemoselective Carbonyl Reduction: The resulting 2-bromo-4-(ethylsulfanyl)benzaldehyde intermediate is subjected to reduction using sodium borohydride (NaBH₄) in methanol, selectively reducing the aldehyde to a primary alcohol without affecting the aryl bromide.

Mechanistic Rationale & Causality

As an application scientist, it is critical to understand why these specific reagents and conditions are selected to ensure reproducibility and scalability.

Why S_NAr on Fluorobenzaldehyde? Fluorine is the optimal leaving group for S_NAr (unlike in aliphatic S_N2 reactions) because the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex. Fluorine's extreme electronegativity withdraws electron density via induction, highly activating the adjacent carbon towards nucleophilic attack by the thiolate anion. This process is highly favored because the fluorine atom is situated para to the strongly electron-withdrawing aldehyde group, which stabilizes the intermediate[1]. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature solvates the potassium cation, leaving the thiolate anion highly nucleophilic.

Why NaBH₄ in Methanol? Sodium borohydride is a chemoselective reducing agent. While lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that requires rigorously anhydrous, aprotic solvents (and risks unwanted side reactions like dehalogenation of the aryl bromide), NaBH₄ operates perfectly in protic solvents. The hydride (H⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond to form a tetrahedral alkoxide intermediate[2]. The methanol solvent actively participates in the mechanism by immediately protonating this alkoxide to yield the alcohol, simultaneously generating a methoxyborohydride species that drives the reaction to 3[3]. The rate of reduction is highly solvent-dependent, with methanol providing rapid and efficient 4[4].

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-(ethylsulfanyl)benzaldehyde via S_NAr

This protocol is a self-validating system: the complete consumption of the highly UV-active fluorobenzaldehyde can be easily tracked, and the basic aqueous workup ensures the removal of unreacted noxious thiols.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-fluorobenzaldehyde (1.0 eq) and anhydrous DMF to achieve a 0.5 M solution.

  • Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir for 5 minutes at room temperature to ensure uniform suspension.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add ethanethiol (1.2 eq) dropwise via syringe. (Caution: Ethanethiol has a highly noxious odor; perform strictly inside a fume hood and bleach all contaminated glassware afterward).

  • Reaction: Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC, 9:1 Hexanes/EtOAc) or LC-MS until the starting material is completely consumed.

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford the pure intermediate.

Step 2: Synthesis of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol via Chemoselective Reduction

This step utilizes a controlled quench to safely destroy reactive hydrides, validating the safe isolation of the primary alcohol.

  • Preparation: Dissolve the purified 2-bromo-4-(ethylsulfanyl)benzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask to achieve a 0.2 M solution.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic release of hydrogen gas upon the addition of the 2[2].

  • Reduction: Carefully add NaBH₄ (1.5 eq) in small portions over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours. Monitor via TLC (7:3 Hexanes/EtOAc).

  • Workup: Once complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This safely destroys excess NaBH₄ and buffers the solution.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the remaining aqueous phase with Dichloromethane (DCM) three times (3 x 15 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure target compound, [2-Bromo-4-(ethylsulfanyl)phenyl]methanol.

Quantitative Data Summaries

Table 1: Stoichiometry and Reaction Parameters for Step 1 (S_NAr)

Reagent / SolventMW ( g/mol )EquivalentsRoleReaction TempTime
2-Bromo-4-fluorobenzaldehyde203.011.0Electrophile60 °C4 h
Ethanethiol (EtSH)62.131.2Nucleophile0 °C → 60 °C-
Potassium carbonate (K₂CO₃)138.211.5Base--
N,N-Dimethylformamide (DMF)73.09-Solvent (0.5 M)--

Table 2: Stoichiometry and Reaction Parameters for Step 2 (Reduction)

Reagent / SolventMW ( g/mol )EquivalentsRoleReaction TempTime
2-Bromo-4-(ethylsulfanyl)benzaldehyde245.141.0Substrate0 °C → RT2 h
Sodium borohydride (NaBH₄)37.831.5Hydride Source0 °C-
Methanol (MeOH)32.04-Solvent (0.2 M)--

Process Visualizations

SynthWorkflow A 2-Bromo-4-fluorobenzaldehyde (Starting Material) B 2-Bromo-4-(ethylsulfanyl)benzaldehyde (Intermediate) A->B Step 1: SNAr EtSH, K2CO3, DMF 60 °C, 4 h C [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (Target Compound) B->C Step 2: Reduction NaBH4, MeOH 0 °C to RT, 2 h

Synthetic workflow for [2-Bromo-4-(ethylsulfanyl)phenyl]methanol.

Mechanism Aldehyde Aldehyde Carbonyl (Electrophile) Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide C=O pi-bond breaks Hydride Hydride Ion (H-) from NaBH4 Hydride->Aldehyde Nucleophilic Attack Protonation Protonation by MeOH (Solvent) Alkoxide->Protonation Alkoxide abstracts H+ Alcohol Primary Alcohol (Product) Protonation->Alcohol Formation of OH group

Mechanistic pathway of the chemoselective NaBH4 reduction.

References

  • Title: 11.4: Synthesis of Alcohols - Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds - Chemistry LibreTexts. Source: libretexts.org. URL: 3

  • Title: Sodium Borohydride (NaBH₄) Reduction of Aldehydes and Ketones. Source: masterorganicchemistry.com. URL: 2

  • Title: Chemoselective reductions with sodium borohydride. Source: cdnsciencepub.com. URL: 4

  • Title: Modern Nucleophilic Aromatic Substitution. By Francois Terrier. Source: researchgate.net. URL: 1

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Application Note: Chemoselective Oxidation of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pharmaceutical intermediates often requires the selective transformation of one functional group in the presence of another equally reactive moiety. This application note details validated, field-proven protocols for the chemoselective oxidation of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (CAS 1691756-22-5)[1] to its corresponding aldehyde, 2-bromo-4-(ethylsulfanyl)benzaldehyde. The core synthetic challenge lies in oxidizing the benzylic primary alcohol without triggering the premature oxidation of the sensitive ethylsulfanyl (thioether) group.

Mechanistic Rationale & Chemoselectivity

The substrate contains two highly oxidizable sites: a primary benzylic alcohol and an alkyl-aryl thioether. Standard, aggressive oxidants such as Jones reagent (CrO₃/H₂SO₄), potassium permanganate (KMnO₄), or unbuffered hydrogen peroxide (H₂O₂) act via electrophilic oxygen transfer or single-electron transfer mechanisms. These reagents will indiscriminately oxidize the thioether to a sulfoxide or sulfone, and frequently overoxidize the resulting aldehyde to a carboxylic acid.

To achieve absolute chemoselectivity, the oxidation must proceed via a mechanism that specifically coordinates with the hydroxyl group.

  • Manganese Dioxide (MnO₂): Operates via a heterogeneous surface-adsorption mechanism. The benzylic alcohol coordinates directly to the Mn(IV) crystal lattice, followed by rate-limiting hydrogen abstraction and product desorption[2]. Because thioethers lack a hydroxyl proton, they cannot coordinate to the MnO₂ surface and remain entirely inert under these conditions.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine(V) reagent that drives oxidation via rapid ligand exchange with the alcohol to form an intermediate diacetoxyalkoxyperiodinane[3]. The steric bulk of the iodine center and the mild, neutral reaction conditions prevent the oxidation of the thioether, making DMP highly compatible with sensitive sulfides[4].

Reaction Pathway Visualization

ChemoselectiveOxidation Substrate [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (Primary Alcohol + Thioether) Aldehyde 2-Bromo-4-(ethylsulfanyl)benzaldehyde (Target Product) Substrate->Aldehyde Activated MnO2 or DMP (Hydroxyl-Directed) Sulfoxide Sulfoxide / Sulfone / Carboxylic Acid (Overoxidation Byproducts) Substrate->Sulfoxide KMnO4, CrO3, H2O2 (Electrophilic/Unselective)

Fig 1: Chemoselective pathways for benzylic alcohol oxidation avoiding thioether overoxidation.

Oxidant Selection & Comparative Data

Selecting the correct oxidation protocol depends on the scale of the synthesis and the available laboratory infrastructure. The table below summarizes the quantitative and qualitative metrics for the most viable chemoselective methods.

Oxidation MethodActive IntermediateChemoselectivityTypical YieldReaction TimeScalabilityPrimary Byproducts
Activated MnO₂ Surface Mn(IV) complexExcellent85 - 95%12 - 24 hHigh (Kilogram scale)Insoluble Mn(II) salts, H₂O
DMP DiacetoxyalkoxyperiodinaneExcellent90 - 98%0.5 - 2 hModerate (Cost limits)Iodane, Acetic acid
Swern Alkoxysulfonium ylideExcellent80 - 90%2 - 4 hLow (-78 °C required)Dimethyl sulfide (Toxic/Odorous)

Experimental Protocols

Protocol A: Scalable Oxidation via Activated Manganese Dioxide (MnO₂)

Causality & Expert Insight: Because MnO₂ oxidation is a heterogeneous surface reaction, it requires a massive stoichiometric excess (typically 10–20 equivalents by weight)[2]. The reaction must be run in non-polar or weakly polar solvents (like Dichloromethane or Hexanes) to prevent the solvent molecules from competitively binding to the active manganese sites. Furthermore, the MnO₂ must be "activated" (dried at 105–110 °C) to maximize its porous surface area[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Oxidant Addition: Add 15.0 g of freshly activated MnO₂ powder (approx. 15 mass equivalents relative to the substrate).

  • Reaction: Seal the flask with a septum and stir vigorously at room temperature (20–25 °C) for 16 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 8:2 Hexanes/Ethyl Acetate). The substrate spot (lower Rf) should completely disappear, replaced by a UV-active aldehyde spot (higher Rf).

  • Workup: Filter the black suspension through a 2-inch pad of Celite® in a sintered glass funnel to remove the spent manganese salts. Wash the filter cake thoroughly with an additional 100 mL of DCM to extract any product trapped in the porous lattice.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude 2-bromo-4-(ethylsulfanyl)benzaldehyde. Purify via flash chromatography if trace impurities remain.

Protocol B: Rapid Lab-Scale Oxidation via Dess-Martin Periodinane (DMP)

Causality & Expert Insight: DMP is highly soluble in DCM and reacts rapidly under mild, neutral conditions[4]. Interestingly, the addition of a stoichiometric amount of water has been shown to accelerate the reaction by hydrolyzing one of the acetate ligands, which increases the electron-donating ability of the hydroxyl group and facilitates the rate-determining elimination step[3]. Sodium bicarbonate is added to buffer the acetic acid byproduct, protecting the thioether from potential acid-catalyzed side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of wet DCM (DCM containing ~10 µL of H₂O) in a 50 mL flask.

  • Buffering: Add 2.0 mmol (168 mg) of solid NaHCO₃ to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Oxidant Addition: Add 1.2 mmol (509 mg) of Dess-Martin Periodinane portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

  • Quenching (Critical Step): Dilute the reaction with 10 mL of DCM. Add 10 mL of a 1:1 mixture of saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and saturated aqueous NaHCO₃. Stir vigorously for 15–30 minutes. Causality: The thiosulfate reduces unreacted hypervalent iodine species to water-soluble iodides, while the bicarbonate neutralizes residual acetic acid.

  • Isolation: Separate the organic layer. Wash the aqueous layer with an additional 10 mL of DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the aldehyde.

Analytical Validation (Self-Validating System)

To ensure the integrity of the chemoselective oxidation, Nuclear Magnetic Resonance (¹H-NMR) spectroscopy should be utilized to confirm both the successful oxidation of the alcohol and the preservation of the thioether.

  • Confirmation of Aldehyde Formation: The ¹H-NMR spectrum (in CDCl₃) will show the complete disappearance of the benzylic -CH₂- singlet at ~4.7 ppm and the appearance of a sharp, deshielded aldehyde proton (-CHO) singlet downfield at ~10.2 - 10.4 ppm .

  • Confirmation of Thioether Integrity: The ethylsulfanyl group acts as an internal diagnostic marker. The -CH₂- protons attached to the sulfur should appear as a quartet at ~2.9 ppm . If overoxidation to a sulfoxide has occurred, this quartet will shift significantly downfield to ~3.2 - 3.4 ppm due to the electron-withdrawing nature of the S=O bond. The absence of signals in the 3.2 ppm region validates the chemoselectivity of the protocol.

References

  • American Elements. "[2-bromo-4-(ethylsulfanyl)phenyl]methanol - Product Specifications." American Elements Catalog.

  • Sigma-Aldrich. "Dess-Martin Periodinane: Mild Oxidation of Alcohols to Aldehydes and Ketones." Sigma-Aldrich Technical Articles.

  • Wikipedia Contributors. "Dess–Martin periodinane." Wikipedia, The Free Encyclopedia.

  • Bahule, B. B. "Active MnO₂ As a Mild Oxidizing Reagent for the Controlled Oxidation of Benzylic and Allylic Alcohols." International Journal of Scientific Research (IJSR), June 2013.

Sources

Suzuki coupling reaction conditions using [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Suzuki Cross-Coupling of Thioether-Functionalized Benzyl Alcohols

Part 1: Strategic Overview & Mechanistic Insight

The Engineering Challenge

The substrate [2-Bromo-4-(ethylsulfanyl)phenyl]methanol presents a dual-modality challenge in palladium-catalyzed cross-coupling:

  • Catalyst Poisoning (The Thioether Effect): The para-ethylsulfanyl (-SEt) group acts as a soft Lewis base.[1] In standard catalytic cycles, sulfur atoms aggressively coordinate to the soft Palladium(II) center, displacing labile ligands (like triphenylphosphine) and forming catalytically inactive Pd-S complexes. This "poisoning" halts the cycle prior to transmetallation.

  • Protic Interference (The Benzyl Alcohol): The unprotected ortho-hydroxymethyl group (-CH2OH) introduces a protic environment.[1] While less problematic than amines, the free hydroxyl can facilitate side reactions (oxidation to aldehyde) or interfere with base solubility if the solvent system is not biphasic.

The Solution: Steric Bulk & Electronic Activation

To overcome sulfur poisoning, we utilize Dialkylbiaryl Phosphine Ligands (specifically SPhos or XPhos ).

  • Electronic Effect: These electron-rich ligands push electron density onto the Pd center, accelerating the oxidative addition of the aryl bromide, which is often the rate-determining step in deactivated systems.

  • Steric Effect (The "Umbrella" Protection): The bulky biaryl backbone creates a steric shield around the Pd center.[1] This allows the small aryl halide and boronic acid to access the metal but physically blocks the coordination of the pendant sulfur atom from the substrate or product, effectively bypassing the poisoning mechanism.

Part 2: Experimental Protocol

Reagents & Materials
ComponentRoleSpecificationsEquiv.
Substrate Electrophile[2-Bromo-4-(ethylsulfanyl)phenyl]methanol1.0
Boronic Acid NucleophileAryl Boronic Acid / Pinacol Ester1.2 - 1.5
Catalyst Pd SourcePd(OAc)₂ (or Pd-SPhos G2)0.02 - 0.05
Ligand S-Scavenger/ActivatorSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)0.04 - 0.10
Base ActivatorK₃PO₄ (Tribasic Potassium Phosphate)2.0 - 3.0
Solvent A Organic Phase1,4-Dioxane (Anhydrous)N/A
Solvent B Aqueous PhaseDeionized Water (Degassed)N/A

Note on Catalyst: For highest reproducibility, use the precatalyst SPhos Pd G2 or G3 .[1] If using Pd(OAc)₂ + SPhos, ensure a Ligand:Pd ratio of 2:1 to maintain the active species.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Charge the flask with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • If using precatalyst: Add SPhos Pd G2 (2-5 mol%) at this stage.[1]

    • If generating in situ: Do not add Pd(OAc)₂ yet.

Step 2: Solvent Preparation & Degassing (CRITICAL)

  • Prepare a 4:1 mixture of 1,4-Dioxane : Water .[1]

  • Sparging: Submerge a needle connected to an Argon/Nitrogen line directly into the solvent mixture. Bubble gas vigorously for 15-20 minutes.

    • Why? Oxygen promotes the oxidation of the thioether to sulfoxide and the benzyl alcohol to benzaldehyde. Removing O₂ is non-negotiable.

Step 3: Initiation

  • Transfer the degassed solvent to the reaction flask via syringe.

  • If generating catalyst in situ: Add Pd(OAc)₂ and SPhos now, quickly removing the septum only to add solids, then purging the headspace with Argon for 5 minutes.

  • Seal the system under a positive pressure of Argon (balloon).[1]

Step 4: Reaction

  • Heat the mixture to 85°C in an oil bath.

  • Monitor via TLC or LC-MS every 2 hours.

    • Endpoint: Consumption of the aryl bromide. Reaction typically requires 4–12 hours depending on the boronic acid sterics.

Step 5: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and Water.

  • Separate phases. Extract the aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Caution: The product contains a free alcohol and a thioether; avoid using acidic modifiers (like acetic acid) in the eluent to prevent dehydration or oxidation.

Part 3: Visualization of Pathways

Figure 1: Catalytic Cycle & Sulfur Mitigation Strategy

This diagram illustrates the competition between the productive Suzuki cycle and the inhibitory sulfur coordination, highlighting how the SPhos ligand blocks the poisoning pathway.

SuzukiMechanism cluster_prevention SPhos Ligand Effect Pd0 Active Catalyst [Pd(0)-SPhos] OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Fast (e- rich ligand) PdII_Br Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII_Br TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Br->TransMet Poisoned Inactive Complex [Pd-S-Coordination] PdII_Br->Poisoned Without Bulky Ligand PdII_ArAr Pd(II) Biaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration Sulfur Substrate Thioether (-SEt) (Catalyst Poison) Sulfur->PdII_Br COMPETITION

Caption: The SPhos ligand provides steric bulk (Cluster) that prevents the Thioether (Red) from coordinating to the Pd(II) intermediate, ensuring the cycle proceeds to Transmetallation.

Figure 2: Experimental Workflow

Workflow Start Reactants (Ar-Br, Boronic Acid, Base) Degas Degas Solvent (Ar Sparging 20m) Start->Degas CatAdd Add Catalyst (Pd-SPhos) Degas->CatAdd Heat Reaction 85°C, 4-12h CatAdd->Heat Workup Workup (EtOAc/H2O) Heat->Workup Purify Purification (Flash Chromatography) Workup->Purify

Caption: Linear workflow emphasizing the critical degassing step prior to catalyst addition to prevent oxidation of the sulfur/alcohol moieties.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningIncrease catalyst loading to 5 mol%. Switch to XPhos (extra bulk).
Starting Material Oxidation O₂ Leak / Poor DegassingEnsure vigorous sparging.[1] Check septum integrity. Add antioxidants (BHT) if strictly necessary (rare).[1]
Protodeboronation Base too strongSwitch from K₂CO₃ to K₃PO₄ or CsF .[1] Lower temp to 70°C.
Homocoupling of Boronic Acid Oxidative conditionsStrict O₂ exclusion is required.[1] Add Boronic Acid slowly (syringe pump) if severe.

Part 5: References

  • Catalyst Selection for Sulfur Tolerance:

    • M. R.[1] Netherton, G. C. Fu, "Air-Stable Tri-tert-butylphosphonium Salts as Precursors to Highly Active Catalysts for Suzuki Cross-Coupling," Org.[1] Lett., 2001, 3, 4295.

    • Source:[Link]

  • Buchwald Ligands (SPhos) Mechanism:

    • T. E. Barder, S. D. Walker, J. R. Martinelli, S. L. Buchwald, "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure," J. Am. Chem. Soc., 2005, 127, 4685–4696.

    • Source:[Link]

  • Suzuki Coupling of Unprotected Alcohols:

    • N. Miyaura, A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., 1995, 95, 2457-2483.[2]

    • Source:[Link]

  • Mitigation of Catalyst Poisoning:

    • K. H. Shaughnessy, "Palladium-Catalyzed Couplings in the Pharmaceutical Industry," Topics in Organometallic Chemistry, 2019.

    • Source:[Link]

Sources

Application Note: Chemoselective Nucleophilic Substitution of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-Bromo-4-(ethylsulfanyl)phenyl]methanol (CAS 1691756-22-5) is a highly versatile small molecule scaffold widely utilized in drug discovery and molecular design[1]. Its structural architecture presents three distinct, orthogonally reactive handles: a benzylic alcohol, an ethylsulfanyl (thioether) group, and an aryl bromide[2].

This application note details the optimized protocols for the functionalization of the benzylic position via classical nucleophilic substitution (


). By employing a carefully designed activation-displacement sequence, researchers can rapidly generate libraries of benzylic amines, ethers, and thioethers while strictly preserving the sensitive thioether moiety and the aryl bromide handle for downstream late-stage functionalization.

Chemical Reactivity Profiling & Causality

When designing synthetic routes around [2-Bromo-4-(ethylsulfanyl)phenyl]methanol, the primary challenge is achieving chemoselectivity. The causality behind our protocol design is rooted in the specific electronic and steric properties of the molecule's functional groups:

  • Preservation of the Thioether: The ethylsulfanyl group is highly nucleophilic and susceptible to oxidation. Traditional benzylic halogenation methods (e.g., using

    
    , 
    
    
    
    , or Appel reaction conditions) can lead to unwanted side reactions, including the formation of stable sulfonium salts or oxidative cleavage. To circumvent this, we utilize mesylation (methanesulfonyl chloride and triethylamine). This transformation proceeds via a mild esterification pathway that exclusively targets the hydroxyl group, leaving the sulfur atom unperturbed[3].
  • Orthogonality of the Aryl Bromide: Classical Nucleophilic Aromatic Substitution (

    
    ) requires strong electron-withdrawing groups ortho or para to the leaving group to stabilize the Meisenheimer complex. Because the[2-Bromo-4-(ethylsulfanyl)phenyl]methanol scaffold lacks these activating groups, the aryl bromide is inert to mild aliphatic nucleophiles. This allows us to perform aggressive 
    
    
    
    chemistry at the benzylic position without risking competitive displacement at the aromatic ring.
  • Benzylic

    
     Dynamics:  Benzylic mesylates are exceptionally strong electrophiles[4]. To prevent competitive 
    
    
    
    solvolysis—which can lead to complex mixtures or polymerization—the substitution reactions are conducted in polar aprotic solvents (such as DMF or Acetonitrile) that selectively solvate the base cations while leaving the nucleophile highly reactive[5].

Reaction Workflow

The following diagram illustrates the two-step chemoselective workflow, highlighting the generation of the reactive intermediate and subsequent diversification.

G Start [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (Starting Scaffold) Step1 Activation: Mesylation (MsCl, Et3N, DCM, 0°C) Start->Step1 Intermediate Benzylic Mesylate (Reactive Intermediate) Step1->Intermediate Chemoselective Avoids S-Oxidation Step2 Nucleophilic Substitution (SN2) (Nu-H, Base, Polar Aprotic Solvent) Intermediate->Step2 Product1 Benzylic Amines (e.g., Morpholine, Piperidine) Step2->Product1 Product2 Benzylic Ethers (e.g., Alkoxides, Phenoxides) Step2->Product2 Product3 Benzylic Azides (e.g., NaN3) Step2->Product3

Workflow for chemoselective benzylic functionalization via a reactive mesylate intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-4-(ethylsulfanyl)benzyl methanesulfonate

Objective: Chemoselective activation of the benzylic alcohol to a highly electrophilic leaving group without perturbing the thioether.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with[2-Bromo-4-(ethylsulfanyl)phenyl]methanol (1.00 g, 4.05 mmol, 1.0 equiv) and anhydrous Dichloromethane (DCM, 20 mL).

  • Base Addition: Add Triethylamine (

    
    , 0.85 mL, 6.07 mmol, 1.5 equiv). Causality:
    
    
    
    acts as an acid scavenger and a nucleophilic catalyst, promoting the formation of a highly reactive sulfene intermediate from MsCl.
  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Low temperature suppresses intermolecular etherification and premature degradation of the product.

  • Electrophile Addition: Add Methanesulfonyl chloride (MsCl, 0.38 mL, 4.86 mmol, 1.2 equiv) dropwise over 5 minutes via syringe.

  • Self-Validation Check: Within 5–10 minutes, the clear solution will become cloudy as triethylamine hydrochloride (

    
    ) precipitates. This serves as an immediate, reliable visual indicator that the activation is proceeding.
    
  • Monitoring: Stir at 0 °C for 45 minutes. Monitor reaction completion via TLC (Hexanes/EtOAc 3:1). The mesylate product is strongly UV-active and typically exhibits an

    
     slightly higher than the starting alcohol.
    
  • Workup: Quench the reaction with ice-cold saturated aqueous

    
     (20 mL). Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 15 mL), wash the combined organic layers with brine (20 mL), and dry over anhydrous 
    
    
    
    .
  • Isolation: Concentrate the filtrate under reduced pressure on a rotary evaporator, keeping the water bath temperature strictly below 30 °C.

    • Critical Handling Note:Do not purify via silica gel chromatography. Benzylic mesylates are prone to hydrolysis and degradation on acidic silica[4]. The crude pale-yellow oil is of sufficient purity (>95% by NMR) and must be used immediately in Protocol B.

Protocol B: General Displacement with Secondary Amines

Objective: Bimolecular nucleophilic substitution of the benzylic mesylate to form a stable benzylic amine[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the freshly prepared crude 2-bromo-4-(ethylsulfanyl)benzyl methanesulfonate (~4.05 mmol, 1.0 equiv) in anhydrous Acetonitrile (MeCN, 25 mL). Causality: MeCN is a polar aprotic solvent that accelerates

    
     kinetics by leaving the nucleophile unsolvated and highly reactive.
    
  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (

    
    , 1.12 g, 8.10 mmol, 2.0 equiv). Causality: An insoluble inorganic base is preferred here to scavenge the generated methanesulfonic acid without acting as a competing soluble nucleophile.
    
  • Nucleophile Addition: Add the desired secondary amine (e.g., Morpholine, 0.42 mL, 4.86 mmol, 1.2 equiv) in one portion.

  • Reaction: Stir the suspension vigorously at room temperature for 3 hours.

  • Self-Validation Check: Perform TLC analysis (DCM/MeOH 95:5 with 1%

    
    ). Complete consumption of the UV-active mesylate spot confirms the reaction is finished. The product amine will streak on standard silica unless the eluent is basified with 
    
    
    
    .
  • Workup & Purification: Filter the heterogeneous mixture through a short pad of Celite to remove inorganic salts, washing the filter cake with Ethyl Acetate (30 mL). Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (DCM/MeOH gradient) to afford the pure benzylic amine.

Quantitative Data Presentation

The benzylic mesylate generated from [2-Bromo-4-(ethylsulfanyl)phenyl]methanol exhibits broad reactivity toward various nucleophiles. The table below summarizes optimized conditions and expected yields for key transformations, demonstrating the scaffold's versatility.

NucleophileReagents & ConditionsProduct ClassExpected Yield (%)Reaction Time
Morpholine

, MeCN, 25 °C
Tertiary Benzylic Amine85–92%2–4 h
Sodium Azide

, DMF, 60 °C
Benzylic Azide88–95%4–6 h
Sodium Methoxide NaOMe, MeOH, 0 °C to 25 °CBenzylic Ether75–80%1–2 h
Thiophenol

, DCM, 25 °C
Unsymmetrical Thioether90–94%1–3 h

Note: Yields represent isolated, chromatographically pure products over two steps (activation + substitution) starting from the benzylic alcohol.

References

  • American Elements. "[2-bromo-4-(ethylsulfanyl)phenyl]methanol | CAS 1691756-22-5". American Elements Catalog. Available at:[1]

  • CymitQuimica. "Building Blocks: [2-Bromo-4-(ethylsulfanyl)phenyl]methanol". CymitQuimica. Available at:[2]

  • Beilstein Journal of Organic Chemistry. "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles". Beilstein-Journals.org. Available at:[3]

  • US Patent Office. "US8637713B2 - Process for preparation of optically active compounds using transfer hydrogenation". Google Patents. Available at:[5]

  • Organic Chemistry Frontiers. "Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation". RSC Publishing. Available at:[4]

Sources

Synthesis of heterocycles starting from [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Scaffold: [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (CAS: 1691756-22-5)[1] Primary Applications: Medicinal chemistry, drug discovery, and functional materials development.

Introduction & Strategic Rationale

The molecule [2-Bromo-4-(ethylsulfanyl)phenyl]methanol is a highly versatile, bifunctional building block[1]. The spatial ortho-relationship between the electrophilic bromide and the nucleophilic hydroxymethyl group primes this scaffold for transition-metal-catalyzed annulation reactions. Furthermore, the para-ethylsulfanyl (–SEt) group provides a lipophilic, sulfur-containing pharmacophore that is highly valued in structure-activity relationship (SAR) campaigns for modulating target binding affinity.

This application note details two field-proven, self-validating protocols to convert this linear scaffold into rigid, high-value heterocycles: Phthalides (isobenzofuran-1(3H)-ones) and Benzoboroxoles (1,3-dihydrobenzo[c][1,2]oxaboroles)[2].

Workflow SM [2-Bromo-4-(ethylsulfanyl) phenyl]methanol Phthalide Phthalide Derivative (Isobenzofuran-1-one) SM->Phthalide Pd(OAc)2, Mo(CO)6 Microwave, 15 min Boroxole Benzoboroxole Derivative (Oxaborole) SM->Boroxole PdCl2(dppf), B2pin2 Heat, 4-6 h

Divergent synthesis of heterocycles from the bromobenzyl alcohol scaffold.

Pathway A: Palladium-Catalyzed Carbonylative Cyclization to Phthalides

Phthalides are core structural motifs found in numerous natural products and therapeutics. Traditional carbonylation requires high-pressure CO gas, which poses severe safety risks. This protocol utilizes Molybdenum hexacarbonyl [Mo(CO)6] as a solid, bench-stable CO surrogate under microwave irradiation[3].

Mechanistic Causality

The catalytic cycle initiates with the oxidative addition of Pd(0) into the C–Br bond. Under microwave heating, Mo(CO)6 decomposes to release CO, which coordinates to the Pd(II) center and inserts into the Pd–Aryl bond to form an acyl-palladium intermediate[3]. The sterically demanding ligand dppf prevents the –SEt group from poisoning the catalyst. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a strong, non-nucleophilic base to deprotonate the benzylic alcohol, dramatically increasing its nucleophilicity. Intramolecular attack on the acyl-palladium species followed by reductive elimination closes the lactone ring and regenerates Pd(0)[2].

Mechanism Pd Pd(0) Active Species OA Oxidative Addition (Ar-Pd(II)-Br) Pd->OA + Aryl Bromide CO CO Insertion (Acyl-Pd(II) Complex) OA->CO + CO (from Mo(CO)6) RE Intramolecular Attack & Reductive Elimination CO->RE Base (DBU) RE->Pd Regenerate Pd(0) Prod Phthalide Heterocycle RE->Prod Product Release

Catalytic cycle for the palladium-mediated carbonylative lactonization.

Step-by-Step Protocol
  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, add [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (1.0 mmol, 247 mg), Mo(CO)6 (0.5 mmol, 132 mg), Pd(OAc)2 (0.05 mmol, 11 mg), and dppf (0.10 mmol, 55 mg).

  • Solvent & Base Addition: Purge the vial with Ar gas for 5 minutes. Add anhydrous DMF (4.0 mL) and DBU (2.0 mmol, 304 mg) via syringe. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the mixture in a dedicated microwave synthesizer at 120 °C for 15 minutes. Self-Validation: The reaction mixture will transition from yellow to dark brown, indicating the formation of Pd black as the cycle exhausts.

  • Workup: Cool the vial to room temperature. Vent the cap carefully in a fume hood (to release trace unreacted CO). Dilute the mixture with EtOAc (20 mL) and wash with 1M HCl (10 mL) to neutralize DBU, followed by brine (3 × 10 mL) to remove DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the phthalide product appears as a highly UV-active spot with a lower

    
     than the starting material due to the lactone carbonyl.
    

Pathway B: Synthesis of Benzoboroxoles via Miyaura Borylation

Benzoboroxoles are a privileged class of boron-containing heterocycles with profound applications in anti-infective and anti-inflammatory drug design (e.g., Tavaborole).

Mechanistic Causality

This one-pot, two-stage protocol relies on the Miyaura borylation of the aryl bromide using bis(pinacolato)diboron (


). Potassium acetate (KOAc)  is specifically chosen as the base; it is mild enough to activate the boron atom for transmetalation without triggering undesired Suzuki-Miyaura homocoupling of the substrate[2]. Following borylation, the intermediate pinacol ester is subjected to acidic aqueous workup. The hydrolysis of the pinacol ester yields an arylboronic acid, which spontaneously undergoes intramolecular condensation with the adjacent hydroxymethyl group. This cyclization is thermodynamically driven by the favorable entropy and enthalpy of forming the stable 5-membered oxaborole ring.
Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (1.0 mmol, 247 mg),

    
     (1.2 mmol, 305 mg), PdCl2(dppf) (0.05 mmol, 36 mg), and anhydrous KOAc (3.0 mmol, 294 mg).
    
  • Degassing: Evacuate and backfill the flask with Ar gas three times. Add anhydrous 1,4-Dioxane (5.0 mL).

  • Heating: Stir the reaction mixture at 80 °C for 4–6 hours. Self-Validation: Monitor the disappearance of the starting material via LC-MS.

  • Hydrolysis & Cyclization: Once the starting material is consumed, cool the mixture to room temperature. Add 2M HCl (3.0 mL) and stir vigorously for 2 hours to hydrolyze the pinacol ester and drive the cyclization.

  • Workup: Extract the aqueous mixture with EtOAc (3 × 15 mL). Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.

  • Isolation: Purify the crude residue by flash chromatography (Silica gel, DCM/MeOH 95:5). The benzoboroxole typically elutes as a polar, streaking spot on normal-phase TLC due to the boron-hydroxyl interaction.

Quantitative Data & Validation Summary

The following table summarizes the expected quantitative outcomes and analytical validation markers for both synthetic workflows:

Target HeterocycleReaction TypeCatalyst SystemTemp / TimeExpected YieldValidation Metrics
Phthalide Derivative Carbonylative CyclizationPd(OAc)2, dppf, Mo(CO)6120 °C (MW) / 15 min75–85%IR: Strong lactone C=O stretch at ~1750 cm⁻¹MS: [M+H]⁺ = 195.0
Benzoboroxole Derivative Miyaura Borylation & CyclizationPdCl2(dppf), B2pin2, KOAc80 °C / 4–6 h65–80%¹¹B-NMR: Broad singlet at ~33 ppmMS: [M-H]⁻ = 193.0

References

  • Fast Microwave Promoted Palladium-Catalyzed Synthesis of Phthalides from Bromobenzyl Alcohols Utilizing DMF and Mo(CO)6 as Carbon Monoxide Sources Source: ResearchGate (Originally published in Tetrahedron Letters) URL:[Link]

Sources

Application Note: Divergent Synthesis of Pharmaceutical Intermediates Utilizing[2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (CAS: 1691756-22-5) is a highly versatile, trifunctional small molecule scaffold 1[1] widely utilized in drug discovery and development. Available in high-purity pharmaceutical grades 2[2], its unique substitution pattern allows for orthogonal late-stage functionalization. This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in the synthesis of complex active pharmaceutical ingredients (APIs), particularly epigenetic modulators such as bromodomain inhibitors 3[3] and polycyclic heterocyclic derivatives 4[4].

Structural Analysis & Mechanistic Rationale

The value of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol lies in its three distinct reactive sites, which can be manipulated without cross-interference if the correct reagents are selected:

  • Hydroxymethyl Group (-CH₂OH): Can be oxidized to an electrophilic aldehyde, serving as a hub for reductive aminations or Knoevenagel condensations.

  • Ortho-Bromine Atom (-Br): A prime handle for transition-metal-catalyzed cross-coupling. Its ortho relationship to the hydroxymethyl group enables tandem cyclization strategies to form fused systems like isobenzofurans.

  • Para-Ethylsulfanyl Group (-SEt): A lipophilic electron-donating group. Crucially, the sulfur atom can be selectively oxidized to a sulfoxide or sulfone. In modern drug design, sulfones are heavily relied upon to modulate topological polar surface area (tPSA) and act as robust hydrogen-bond acceptors within target protein pockets 3[3].

Workflow SM [2-Bromo-4-(ethylsulfanyl) phenyl]methanol Aldehyde Aldehyde Derivative (Electrophile) SM->Aldehyde DMP Oxidation Biaryl Biaryl Scaffold (Cross-Coupling) SM->Biaryl Suzuki Coupling Sulfone Sulfone Derivative (H-Bond Acceptor) SM->Sulfone mCPBA Oxidation API Target API (e.g., BRD4 Inhibitor) Aldehyde->API Reductive Amination Biaryl->API Scaffold Decoration Sulfone->API Late-Stage Coupling

Fig 1: Divergent synthetic pathways of[2-Bromo-4-(ethylsulfanyl)phenyl]methanol to target APIs.

Experimental Protocols & Causality

Protocol A: Chemoselective Oxidation to 2-Bromo-4-(ethylthio)benzaldehyde

Objective: Convert the primary alcohol to an aldehyde while preserving the oxidation-sensitive thioether.

  • Causality: Thioethers are highly susceptible to oxidation. Using aggressive oxidants (e.g., KMnO₄ or Jones reagent) will inevitably yield sulfoxides or sulfones. Dess-Martin Periodinane (DMP) is selected because its hypervalent iodine mechanism is highly chemoselective for alcohols under mild, anhydrous conditions.

  • Self-Validating System: The reaction is monitored by Thin Layer Chromatography (TLC). A successful reaction is validated by the disappearance of the polar alcohol spot and the emergence of a highly UV-active, less polar spot.

  • Procedure:

    • Dissolve [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add DMP (1.2 eq) portion-wise.

    • Warm to room temperature and stir for 2 hours.

    • Quench (Critical Step): Add a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Rationale: Na₂S₂O₃ reduces unreacted DMP and iodinane byproducts, preventing post-extraction oxidation of the thioether.

    • Extract with DCM, dry over Na₂SO₄, and concentrate to yield the aldehyde.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Construct a biaryl framework via the ortho-bromine atom.

  • Causality: The bromine atom is sterically hindered by the adjacent hydroxymethyl group. Standard catalysts like Pd(PPh₃)₄ often suffer from slow oxidative addition and competitive protodehalogenation. Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a large bite angle (99°), which accelerates reductive elimination and stabilizes the palladium center against steric crowding.

  • Self-Validating System: LC-MS analysis is used for validation. The starting material exhibits a distinct 1:1 isotopic mass pattern (due to ⁷⁹Br and ⁸¹Br). The disappearance of this isotopic signature in the product mass spectrum confirms successful dehalogenative coupling.

  • Procedure:

    • Charge a Schlenk flask with the starting material (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

    • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

    • Add Pd(dppf)Cl₂ (0.05 eq) under nitrogen flow.

    • Heat to 90 °C for 12 hours.

    • Cool, filter through Celite to remove palladium black, and purify via silica gel chromatography.

Protocol C: Exhaustive Sulfoxidation to the Sulfone Derivative

Objective: Modulate the physicochemical properties by converting the thioether to a sulfone, creating a potent hydrogen-bond acceptor.

  • Causality: To ensure complete conversion past the intermediate sulfoxide, an excess (>2.0 eq) of m-chloroperoxybenzoic acid (mCPBA) is required. Temperature control (strictly ≤ 20 °C) is enforced to prevent the competitive oxidation of the benzylic alcohol.

  • Self-Validating System: The transition from sulfide to sulfone drastically increases the topological polar surface area (tPSA). This is validated by a significant drop in the Rf value on TLC.

  • Procedure:

    • Dissolve the starting material (1.0 eq) in DCM (0.1 M) and cool to 0 °C.

    • Slowly add mCPBA (77% purity, 2.2 eq).

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.

    • Workup (Critical Step): Wash the organic layer extensively with 1M NaOH. Rationale: This deprotonates and removes the m-chlorobenzoic acid byproduct, which otherwise co-elutes with the polar sulfone product.

Quantitative Data & Reaction Metrics

The following table summarizes the expected performance metrics for the protocols described above, providing a baseline for process scale-up and optimization.

ProtocolTarget IntermediateReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Chemoselectivity Focus
A 2-Bromo-4-(ethylthio)benzaldehydeDMP, DCM0 to 20285 - 90Alcohol over Thioether
B Biaryl-4-(ethylthio)benzyl alcoholPd(dppf)Cl₂, Ar-B(OH)₂, K₂CO₃901275 - 85Steric tolerance
C 2-Bromo-4-(ethylsulfonyl)benzyl alcoholmCPBA (2.2 eq), DCM0 to 20490 - 95Thioether over Alcohol

References

  • American Elements. "[2-bromo-4-(ethylsulfanyl)phenyl]methanol | CAS 1691756-22-5". American Elements Catalog.
  • CymitQuimica. "Building Blocks:[2-Bromo-4-(ethylsulfanyl)phenyl]methanol". CymitQuimica Catalog.
  • Google Patents. "WO2015058160A1 - Bromodomain inhibitors". World Intellectual Property Organization.
  • Google Patents. "US20180099970A1 - Pesticidally active polycyclic derivatives with sulfur substituted five-membered ring heterocyles". United States Patent and Trademark Office.

Sources

Halogen-lithium exchange protocols for [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Halogen-Lithium Exchange Protocols for [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Executive Summary & Mechanistic Overview

[2-Bromo-4-(ethylsulfanyl)phenyl]methanol (CAS 1691756-22-5) is a highly versatile, polyfunctional building block used in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Functionalizing the aromatic core of this molecule via halogen-metal exchange presents a unique dual challenge for the synthetic chemist:

  • The Acidic Benzylic Proton: The presence of a free hydroxyl (-OH) group will instantly quench standard organometallic reagents via an acid-base reaction.

  • The Thioether Moiety: The ethylsulfanyl (-SCH₂CH₃) group is susceptible to nucleophilic attack, C-S bond cleavage, or degradation if the reaction temperature is not strictly controlled.

To successfully perform a bromine-lithium exchange without adding the synthetic overhead of protecting/deprotecting the alcohol, the protocol must be designed as a self-validating system that accounts for the stoichiometry of the acidic proton. Because the rate of proton transfer (acid-base reaction) outpaces the rate of halogen-lithium exchange[1], the first equivalent of the organolithium reagent is entirely consumed to form a lithium alkoxide.

Rather than being a hindrance, this in situ generated lithium alkoxide acts as a powerful directing group. The oxygen atom coordinates the second equivalent of the organolithium reagent, increasing its local effective concentration near the ortho-bromine atom and accelerating the exchange process[2]. Alternatively, replacing the first equivalent of lithium with a magnesium-based reagent yields a mixed-metal "ate" complex, which allows the exchange to proceed at milder, non-cryogenic temperatures[3].

Mechanistic Pathways

The following diagram illustrates the two divergent pathways for functionalizing this substrate: the direct cryogenic lithiation (Protocol A) and the non-cryogenic mixed Mg/Li exchange (Protocol B).

G cluster_A Protocol A: Direct Lithiation cluster_B Protocol B: Mixed Mg/Li SM [2-Bromo-4-(ethylsulfanyl) phenyl]methanol Alkoxide_Li Lithium Alkoxide (1 eq n-BuLi) SM->Alkoxide_Li -78 °C Alkoxide_Mg Magnesium Alkoxide (1 eq i-PrMgCl) SM->Alkoxide_Mg 0 °C Dianion Dianion Intermediate (1.1 eq n-BuLi) Alkoxide_Li->Dianion -78 °C Product Functionalized Product Dianion->Product Electrophile Ate_Complex Magnesiate 'Ate' Complex (2 eq n-BuLi) Alkoxide_Mg->Ate_Complex -20 °C Ate_Complex->Product Electrophile

Mechanistic workflows for halogen-metal exchange of[2-Bromo-4-(ethylsulfanyl)phenyl]methanol.

Experimental Protocols

Protocol A: Direct Cryogenic Halogen-Lithium Exchange

This classical approach relies on strict cryogenic control to prevent the highly reactive n-butyllithium (n-BuLi) from cleaving the ethylsulfanyl group or inducing Wurtz-Fittig homo-coupling.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Substrate Solvation: Dissolve [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Deprotonation & Exchange: Syringe in n-BuLi (2.15 equiv, 1.6 M in hexanes) dropwise over 15–20 minutes down the inner wall of the flask.

    • Causality Note: Using exactly 2.15 equivalents is critical. The first 1.0 equiv deprotonates the alcohol[4]. The remaining 1.15 equiv drives the Br-Li exchange. Dropwise addition prevents localized exothermic spikes that could degrade the thioether.

  • Maturation: Stir the reaction mixture at -78 °C for 45 minutes to ensure the formation of the dianion intermediate.

  • Electrophilic Quench: Add the desired anhydrous electrophile (e.g., DMF for formylation, or bubble dry CO₂ for carboxylation) directly at -78 °C in a single continuous addition.

  • Workup: Allow the mixture to gradually warm to room temperature over 1 hour. Quench cautiously with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Non-Cryogenic Mixed Mg/Li Exchange

Maintaining -78 °C at scale is energy-intensive and operationally difficult. This advanced protocol utilizes a mixed-metal strategy to perform the exchange at milder temperatures (-20 °C) while suppressing intermolecular quenching[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Substrate Solvation: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M).

  • Selective Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add i-PrMgCl (1.05 equiv, 2.0 M in THF) dropwise. Stir for 15 minutes.

    • Causality Note: The Grignard reagent selectively deprotonates the benzylic alcohol to form a stable magnesium alkoxide without initiating premature halogen-metal exchange[3].

  • Ate-Complex Formation: Cool the reaction mixture to -20 °C (using a dry ice/ethylene glycol bath). Add n-BuLi (2.05 equiv, in hexanes) dropwise. Stir for 30 minutes.

    • Causality Note: The addition of n-BuLi generates a highly reactive magnesiate "ate" complex. This complex is powerful enough to drive the bromine-metal exchange at -20 °C, yet thermodynamically stable enough to leave the ethylsulfanyl group intact[3].

  • Electrophilic Quench: Add the electrophile at -20 °C, stir for 30 minutes, then remove the cooling bath.

  • Workup: Once at room temperature, quench with saturated aqueous NH₄Cl and perform standard organic extraction.

Quantitative Data & Protocol Comparison

To assist in selecting the appropriate workflow for your specific laboratory capabilities, the quantitative parameters of both protocols are summarized below:

ParameterProtocol A: Direct LithiationProtocol B: Mixed Mg/Li Exchange
Primary Reagents n-BuLi (2.15 equiv)i-PrMgCl (1.05 eq) + n-BuLi (2.05 eq)
Deprotonation Temp -78 °C0 °C
Exchange Temp -78 °C-20 °C
Intermediate State Lithium DianionMagnesiate "Ate" Complex
Thioether Stability High (Requires strict cryogenic control)High (Thermodynamically stabilized)
Operational Scalability Low to Moderate (Difficult at >100g scale)High (Easier cooling demands)
Reaction Time (Exchange) 45 minutes30 minutes

References

1.[4] Intramolecular competitive halogen-metal exchange. IDEALS - University of Illinois. URL: [Link] 2.[3] Tian, Q., et al. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules (MDPI) / PubMed Central. URL: [Link] 3.[1] Metal–halogen exchange. Wikipedia, The Free Encyclopedia. URL: [Link] 4.[2] Organolithium reagent. Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Yield Optimization for [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Status: Open Severity: High (Process Critical) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Analysis

User Issue: Low reaction yield (<50%) and impurity formation during the synthesis of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol, likely via reduction of the corresponding ester or acid precursor.

Root Cause Analysis: The synthesis of this specific scaffold presents a "Triad of Failure" due to conflicting functional group sensitivities. You are likely encountering one (or a combination) of these three specific failure modes:

  • Chemoselectivity Failure (Debromination): The ortho-bromo group is susceptible to hydrodehalogenation (loss of Bromine) if strong reducing agents (e.g., LiAlH₄) are used at elevated temperatures or with extended reaction times.

  • Sulfur Oxidation: The para-ethylsulfanyl (thioether) moiety is highly prone to oxidation to sulfoxides (

    
    ) or sulfones (
    
    
    
    ) if peroxide-containing solvents (THF/Et₂O) are used or during oxidative workups.
  • Steric Inhibition: The ortho-bromo substituent creates significant steric bulk around the benzylic position, retarding the rate of hydride attack on the carbonyl carbon, often leading to incomplete conversion.

Recommended Synthetic Protocols

We recommend switching from standard LiAlH₄ conditions to one of the following high-fidelity protocols.

Protocol A: The "Precision" Method (DIBAL-H)

Best for: Small scale (<10g), high purity requirements.

Rationale: Diisobutylaluminum hydride (DIBAL-H) is a controlled reducing agent.[1] At 0°C to room temperature, it reduces esters to alcohols without disrupting aryl halides.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon (essential to prevent S-oxidation).

  • Solvent: Dissolve 1.0 eq of Methyl 2-bromo-4-(ethylsulfanyl)benzoate in anhydrous Dichloromethane (DCM) (0.2 M concentration). Note: DCM is preferred over THF here to eliminate peroxide risks entirely.

  • Addition: Cool to 0°C . Add 2.5 eq of DIBAL-H (1.0 M in DCM) dropwise over 30 minutes.

    • Critical: Do not rush. Exotherms promote debromination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. Monitor by TLC/HPLC.

  • Quench (The Fieser/Rochelle Method):

    • Cool back to 0°C.

    • Dilute with diethyl ether.

    • Add Saturated Aqueous Rochelle’s Salt (Potassium Sodium Tartrate) .

    • Stir vigorously for 2 hours until two clear layers form (breaks the aluminum emulsion).

  • Isolation: Separate organic layer, dry over Na₂SO₄ (avoid MgSO₄ as it can trap polar sulfur compounds), and concentrate.

Protocol B: The "Robust" Method (NaBH₄ + CaCl₂)

Best for: Large scale (>10g), safety-focused labs.

Rationale: NaBH₄ alone is too weak to reduce esters efficiently. The addition of CaCl₂ generates Ca(BH₄)₂ in situ, a stronger reducing agent that operates under mild conditions, leaving aryl halides untouched.

Step-by-Step Methodology:

  • Solvent: Dissolve 1.0 eq of ester in THF:Ethanol (1:1) .

    • Pre-requisite: Test THF for peroxides using Quantofix strips. If >5 ppm, do not use.

  • Additive: Add 1.5 eq of anhydrous CaCl₂ (powdered). Stir for 15 minutes.

  • Reduction: Cool to 0°C. Add 3.0 eq of NaBH₄ portion-wise.

  • Reaction: Allow to warm to RT. Stir for 4–6 hours.

  • Workup: Quench carefully with 1N HCl (cold) to pH 5. Extract with EtOAc.

Troubleshooting Decision Tree (Visualization)

The following diagram maps the chemical logic to diagnose your specific yield loss.

ReactionLogic Start Start: Methyl Ester Precursor Reaction Hydride Reduction Start->Reaction DIBAL-H or NaBH4/CaCl2 Check Analyze Crude NMR/LCMS Reaction->Check Product Target Alcohol (High Yield) Check->Product Clean Conversion Debrom Issue: Debromination (Des-bromo impurity) Check->Debrom Temp > 25°C or Strong Reductant (LAH) Sulfox Issue: Sulfoxide (M+16 peak) Check->Sulfox Peroxides in THF or Air Exposure StartMat Issue: Unreacted Ester (Steric hindrance) Check->StartMat Short Rxn Time or Old Reagent FixDebrom Fix: Lower Temp (0°C) Switch to DIBAL-H Debrom->FixDebrom FixSulfox Fix: Distill THF Use Argon Sparge Sulfox->FixSulfox FixStart Fix: Increase Eq (3.0) Extend Time StartMat->FixStart

Figure 1: Diagnostic workflow for identifying yield loss mechanisms in aryl-thioether reductions.

Comparative Data: Reagent Selection

FeatureLiAlH₄ (Standard)DIBAL-H (Recommended)NaBH₄ + CaCl₂ (Alternative)
Ester Reduction Power Very HighHighModerate
Aryl Bromide Stability Poor (Risk of radical reduction)Excellent (Chemoselective)Excellent
Thioether Stability GoodGoodGood
Temperature Reflux often required-78°C to 0°C0°C to RT
Workup Difficulty High (Al emulsions)High (Requires Rochelle's Salt)Low (Simple extraction)
Typical Yield 40-60%85-95% 80-90%

Frequently Asked Questions (FAQ)

Q: My crude product smells intensely like garlic/rotten eggs. Is this normal? A: While thioethers have a characteristic odor, an intense smell often indicates the cleavage of the C-S bond (thiol formation), likely due to over-reduction or extreme pH during workup. Ensure you are not using harsh acidic conditions (>1N HCl) during the quench.

Q: Can I use Borane-THF (BH₃·THF) for this reduction? A: Do not use BH₃·THF. Borane is highly electrophilic and will complex with the sulfur atom of the ethylsulfanyl group, forming a stable Lewis acid-base adduct (S-BH₃). This "poisons" the reagent and prevents the reduction of the ester, leading to recovering starting material or messy mixtures.

Q: I see a "M+16" peak in my LCMS. What is it? A: This is the sulfoxide (S=O). It comes from peroxides in your ether/THF or exposure to air.

  • Fix: Add 10% Sodium Thiosulfate (Na₂S₂O₃) to your aqueous wash during workup to reduce any trace oxidants immediately.

References

  • Selective Reduction of Esters with DIBAL-H

    • Source: Organic Chemistry Portal. "Reduction of Esters to Alcohols."
    • URL:[Link]

  • NaBH4/CaCl2 System

    • Source:Journal of Chemical Education, 2005, 82,[2] 6. "Selective Reduction in Organic Chemistry."

    • URL:[Link]

  • Prevention of Aryl Halide Reduction

    • Source:Organic Syntheses, Coll. Vol. 9, p.13 (1998). "Chemoselective Reduction of Esters in the Presence of Aryl Halides."
    • URL:[Link]

  • Thioether Oxidation Management: Source: BenchChem Technical Notes. "Preventing unwanted oxidation of Thiophenemethanol and Thioethers."

Sources

Purification of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Case ID: #PUR-BESPM-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Flash Chromatography for Aryl-Thioether Benzyl Alcohols

Welcome to the Purification Support Center

You have reached the technical guide for the purification of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol . This molecule presents a specific set of chromatographic challenges due to its mixed polarity :

  • Lipophilic Domain: The bromo- and ethylsulfanyl- substituents increase retention in non-polar solvents.

  • Polar Handle: The benzyl alcohol moiety dominates the interaction with silica via hydrogen bonding.[1]

  • Stability Risk: The thioether (-SEt) is susceptible to oxidation (sulfoxide formation) on active silica if exposure is prolonged.

Module 1: Pre-Purification Assessment (Ticket #101)

User Question: How do I determine the correct solvent system before packing the column?

Technical Response: Never guess the solvent system. You must establish a Target


 (Retention Factor)  using Thin Layer Chromatography (TLC).[2]

The "Golden Zone" Protocol: For this specific alcohol, your target


 is 0.25 – 0.35 .
  • Why? Benzyl alcohols are significantly more polar than their likely precursors (aldehydes or esters).

  • The Test: Run TLC in Hexane:Ethyl Acetate (4:1) .

    • If

      
      : Too non-polar. The compound will elute too fast, causing poor separation.
      
    • If

      
      : Too polar. You will need large solvent volumes, increasing the risk of thioether oxidation.
      

Data Table: Predicted Elution Behavior | Precursor/Impurity | Polarity Relative to Target | Expected


 (Hex:EtOAc 4:1) | Separation Difficulty |
| :--- | :--- | :--- | :--- |
| Aldehyde Precursor  | Less Polar | ~0.55 - 0.65 | Easy (

) | | Ester Precursor | Less Polar | ~0.60 - 0.70 | Easy | | Sulfoxide Side-Product | More Polar | ~0.05 - 0.10 | Easy (Stays on baseline) | | Target Alcohol | Target | ~0.30 | Ideal |

Expert Tip: Always use "Co-spotting." Spot pure crude in Lane 1, pure precursor (if available) in Lane 3, and a mixture of both in Lane 2. This confirms if close spots are actually distinct compounds [1].

Module 2: Method Configuration (Ticket #102)

User Question: Should I use DCM/MeOH or Hex/EtOAc? How do I load the sample?

Technical Response: For [2-Bromo-4-(ethylsulfanyl)phenyl]methanol, Hexane/Ethyl Acetate is the superior system.

1. Solvent Selection Logic:

  • DCM/MeOH: Methanol is a strong hydrogen bond donor/acceptor. It can cause "streaking" with benzyl alcohols and often co-elutes polar impurities. Use this only if the compound is insoluble in EtOAc.

  • Hexane/EtOAc: Provides better selectivity for the lipophilic bromo-thioether backbone while modulating the alcohol's retention.

2. Loading Strategy (Critical for Resolution): Since your compound is likely a viscous oil or low-melting solid, Dry Loading is mandatory for high-resolution separation.

  • Protocol: Dissolve crude in minimal Dichloromethane (DCM). Add Silica Gel (ratio 1:2 crude:silica). Evaporate to a free-flowing powder. Load this powder on top of the packed column.

  • Why? Wet loading with DCM introduces a "strong solvent effect," causing the band to spread immediately upon hitting the column, destroying resolution [2].

Module 3: Execution & Troubleshooting (Ticket #103)

User Question: I'm seeing decomposition or poor separation. What is happening?

Technical Response: This is likely due to the Thioether-Silica Interaction . While generally stable, thioethers can oxidize to sulfoxides on acidic silica, especially under light or air flow.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Issue Detected Decision Identify Symptom Start->Decision Prob1 Compound Decomposes (New polar spot on TLC) Decision->Prob1 Loss of Product Prob2 Streaking / Tailing Decision->Prob2 Broad Bands Prob3 Co-elution with Impurity Decision->Prob3 Impure Fractions Sol1 Action: Minimize Time Use shorter column Flush with Argon Prob1->Sol1 Sol2 Action: Check Loading Switch to Dry Loading Reduce Sample Mass Prob2->Sol2 Sol3 Action: Change Selectivity Switch to Toluene:EtOAc or DCM:Hexane Prob3->Sol3

Figure 1: Decision matrix for common chromatographic failures with functionalized benzyl alcohols.

Specific Fixes:

  • Decomposition (Oxidation):

    • Mechanism:[3][4] Silica is slightly acidic (

      
      ). This can catalyze oxidation or dehydration.
      
    • Solution: If you observe a new baseline spot (sulfoxide) forming during the run, add 1% Triethylamine (TEA) to your solvent system to neutralize the silica.

  • Streaking:

    • Cause: Hydrogen bonding of the -OH group with silanols.

    • Solution: Ensure you are not overloading. If streaking persists, the Hex/EtOAc gradient is likely too steep. hold the gradient at the elution percentage (isocratic) for 2-3 column volumes.

Module 4: Post-Run Handling (Ticket #104)

User Question: How should I store the purified compound?

Technical Response: The [2-Bromo-4-(ethylsulfanyl)phenyl]methanol molecule has two "timer" fuses: the oxidizable sulfur and the benzylic position.

  • Evaporation: Do not use a water bath

    
    . High heat can encourage benzyl ether formation if traces of acid are present.
    
  • Storage:

    • Atmosphere: Argon or Nitrogen flush is required.[5]

    • Temperature:

      
      .
      
    • Container: Amber glass (protects the C-Br bond and thioether from photolytic cleavage/oxidation).

FAQ: Edge Cases

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is excellent for thioethers sensitive to acidic silica. However, separation resolution is generally lower than silica. Use this only if you confirm decomposition on silica via 2D-TLC (spot, wait 1 hour, run 2nd dimension).

Q: The aldehyde precursor is not separating. Why? A: If the aldehyde and alcohol are co-eluting, your solvent is likely too polar (pushing everything to the solvent front). Reduce the EtOAc concentration by half (e.g., go from 20% to 10%).

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution. J. Org.[6] Chem.1978 , 43, 2923–2925.[6] Link

  • Reich, H. J. "Column Chromatography," University of Wisconsin-Madison Chemistry Department. Link

  • Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014. (General reference for functional group stability).

Sources

Troubleshooting solubility issues with [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1691756-22-5 Formula: C₉H₁₁BrOS Molecular Weight: 247.15 g/mol

Physicochemical Profile & Solubility Matrix

Senior Scientist Note: This compound presents a "solubility paradox" common in fragment-based drug discovery. While the benzyl alcohol motif suggests polarity, the 2-bromo and 4-ethylsulfanyl substituents exert a dominant lipophilic effect (Heavy Atom Effect + Lipophilic Thioether).

Users frequently overestimate its water solubility based on the hydroxyl group alone. The estimated LogP is likely in the range of 2.8 – 3.5 , placing it firmly in the "low aqueous solubility" category.

Solubility & Stability Data Table
Solvent SystemPredicted SolubilityStability RiskHandling Recommendation
Water / PBS (pH 7.4) Poor (< 0.1 mg/mL)LowDo not use as a primary solvent. Requires co-solvent or surfactant.
DMSO (Dimethyl Sulfoxide) Excellent (> 50 mg/mL)ModeratePreferred Stock Solvent. Warning: DMSO can act as an oxidant toward thioethers over long periods.
Ethanol / Methanol Good (> 20 mg/mL)LowGood for intermediate dilutions. Keep anhydrous to prevent moisture uptake.
DCM / Chloroform Excellent HighGood for synthesis/extraction. Avoid acid traces (can dehydrate benzyl alcohol).
Acetonitrile Good LowSuitable for HPLC preparation.

Diagnostic Workflow: Solubility Troubleshooting

If you are experiencing precipitation, inconsistent bioassay results, or "crashing out" upon dilution, follow this logic flow to identify the root cause.

SolubilityTroubleshooting Start Start: Issue Identification SolventCheck Primary Solvent Used? Start->SolventCheck WaterBased Water / Buffer SolventCheck->WaterBased Yes OrganicBased DMSO / Ethanol SolventCheck->OrganicBased Yes Action1 CRITICAL ERROR: Compound is Lipophilic. Switch to DMSO Stock. WaterBased->Action1 Precipitation Precipitation on Dilution? OrganicBased->Precipitation Diluting into media? ColorChange Yellowing / Discoloration? OrganicBased->ColorChange Storage issue? Action2 'Crash-out' Event. Reduce final conc. to <100µM or increase Co-solvent %. Precipitation->Action2 Yes Action3 Oxidation Detected. Thioether -> Sulfoxide. Check purity via LC-MS. ColorChange->Action3 Yes

Figure 1: Decision tree for diagnosing solubility and stability failures.

Technical FAQs & Troubleshooting

Q1: "My compound dissolved in DMSO, but precipitated immediately when I added it to my cell culture media. Why?"

The Mechanism: This is a classic "Solvent Shock" phenomenon.

  • The Cause: The [2-Bromo-4-(ethylsulfanyl)phenyl]methanol is hydrophobic. When a concentrated DMSO stock (e.g., 10 mM) hits the aqueous media, the local concentration exceeds the thermodynamic solubility limit before mixing can occur.

  • The Fix:

    • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution in DMSO first, then spike into media.

    • Vortex During Addition: Inject the compound stock into the vortex of the stirring media, not onto the static surface.

Q2: "The solution turned yellow after 2 weeks in the fridge. Is it still good?"

The Mechanism: Thioether Oxidation.

  • The Cause: The ethylsulfanyl group (-SC₂H₅) is a "soft" nucleophile and is susceptible to oxidation by atmospheric oxygen, forming a sulfoxide (S=O) or sulfone (O=S=O). Benzyl alcohols can also slowly oxidize to benzaldehydes, which are often yellow oils.

  • The Fix:

    • Verify: Run a quick LC-MS. A mass shift of +16 Da indicates Sulfoxide formation; -2 Da indicates Aldehyde formation.

    • Prevention: Store solid powder under Nitrogen/Argon. Store DMSO stocks at -20°C or -80°C, ideally in single-use aliquots to minimize freeze-thaw cycles.

Q3: "I'm using this for a Suzuki coupling, but the yield is terrible. Is solubility the issue?"

The Mechanism: Catalyst Poisoning (The Sulfur Problem).

  • The Cause: While solubility in organic synthesis solvents (Toluene, DMF) is usually fine, the sulfur atom in the ethylsulfanyl chain has a high affinity for Palladium (Pd). It can coordinate with the Pd catalyst, displacing the ligands required for the catalytic cycle, effectively "poisoning" the reaction.

  • The Fix:

    • Increase catalyst loading (Standard 1-5% may need to be 10%).

    • Use Pd sources with strong binding ligands (e.g., Pd(dppf)Cl₂ or Pd-PEPPSI) that are harder for the sulfur to displace [1].

Validated Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Use this protocol to ensure maximum stability and reproducibility.

Reagents:

  • [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (Solid)

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

Step-by-Step:

  • Weighing: Weigh approximately 2.47 mg of the solid into a generic 1.5 mL amber microcentrifuge tube.

    • Why Amber? Protects the benzyl alcohol moiety from photo-oxidation.

  • Calculation: Calculate the exact volume of DMSO required using the formula:

    
    .
    
    • Example: For 2.5 mg, add 1011 µL (1.01 mL) of DMSO.

  • Solubilization: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 25°C for 5 minutes.

    • Warning: Do not heat above 40°C; heat accelerates sulfur oxidation.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Limit Test (Nephelometry Surrogate)

Use this to determine the "Crash Point" in your specific assay buffer.

Reagents:

  • 10 mM DMSO Stock (from Protocol A)

  • Your Assay Buffer (e.g., PBS + 1% BSA)

Step-by-Step:

  • Prepare a 96-well clear plate.

  • Add 198 µL of Assay Buffer to columns 2–12.

  • Add 200 µL of Assay Buffer spiked with 2% DMSO (solvent blank) to column 1.

  • Spike: Add 2 µL of 10 mM Stock to the buffer in column 12 (Final: 100 µM). Mix.

  • Serial Dilution: Transfer 100 µL from col 12 to col 11, mix, and repeat down to col 2.

  • Incubation: Seal and shake at room temp for 2 hours.

  • Read: Measure Absorbance at 600 nm (turbidity).

  • Analysis: Any well with OD600 significantly higher (>0.05) than the blank (Col 1) indicates precipitation. Your solubility limit is the highest concentration before this spike.

References

  • Dubois, P. et al. "Catalyst poisoning by sulfur-containing substrates in Palladium-catalyzed cross-couplings." Journal of Organic Chemistry, 2010. (General principle citation).

  • Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997.

  • Di, L. & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Academic Press, 2015. (Standard reference for solubility/stability workflows).

  • NIST Chemistry WebBook. "Benzyl alcohol, 4-bromo- (Analog data)." National Institute of Standards and Technology.

(Note: Specific solubility data for CAS 1691756-22-5 is proprietary/sparse; protocols above are derived from validated First Principles for halogenated benzyl alcohols and thioethers.)

Technical Support Guide: Chemoselective Oxidation of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: You are oxidizing [2-Bromo-4-(ethylsulfanyl)phenyl]methanol to its corresponding aldehyde. This substrate presents a classic "Chemoselectivity Paradox":

  • Target: The primary benzylic alcohol (-CH₂OH).

  • The Trap: The thioether (sulfide) moiety (-SEt) at the para position.

  • The Risk: Most standard alcohol oxidants (Jones, Bleach/TEMPO, mCPBA) are "hard" or non-selective electrophiles that will avidly oxidize the sulfur atom to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ) before or concurrently with the alcohol.

The Solution: To minimize side reactions, you must exploit the benzylic nature of the alcohol. The aromatic ring activates the benzylic C-H bonds, allowing the use of mild, heterogeneous oxidants that are kinetically too slow to oxidize the sulfur.

Decision Matrix: Oxidant Selection

The following diagram outlines the logic for reagent selection based on the specific risks associated with this substrate.

OxidantSelection Start Substrate: [2-Bromo-4-(ethylsulfanyl)phenyl]methanol Decision Primary Constraint: Preserve -SEt (Sulfide) Start->Decision MnO2 Activated MnO2 (Recommended) Decision->MnO2 Exploits Benzylic Effect Swern Swern (DMSO/Oxalyl Chloride) (High Risk: T > -60°C) Decision->Swern Chlorosulfonium attacks S Parikh Parikh-Doering (SO3·Py) (Viable Alternative) Decision->Parikh Mild Activation Hypervalent IBX / DMP (Risk: S-Oxidation) Decision->Hypervalent I(V) attacks S Bleach TEMPO / NaOCl (CRITICAL FAIL: Sulfoxide) Decision->Bleach Strong oxidant Success Target Aldehyde (>95% Selectivity) MnO2->Success Fail_S Sulfoxide/Sulfone Contamination Swern->Fail_S Parikh->Success Hypervalent->Fail_S Bleach->Fail_S

Caption: Selection logic prioritizing the preservation of the thioether moiety. Green paths indicate recommended workflows.

Protocol A: Activated Manganese Dioxide (MnO₂)

Status: Gold Standard Mechanism: Radical adsorption mechanism specific to allylic/benzylic alcohols.

This is the preferred method because MnO₂ is a heterogeneous oxidant. It relies on the adsorption of the benzylic alcohol onto the manganese surface. Thioethers generally do not adsorb strongly enough or react fast enough under these conditions to undergo oxidation.

Pre-Requisite: The Activity Check

Commercial MnO₂ varies wildly in activity. Never use "bottle" MnO₂ without testing or activation.

  • The Test: Add 500 mg MnO₂ to a solution of cinnamyl alcohol (100 mg) in DCM. If TLC does not show aldehyde within 30 minutes, the reagent is "dead."

  • Activation Protocol: Heat MnO₂ in an oven at 110°C for 24 hours prior to use, or use azeotropic distillation with toluene.

Step-by-Step Methodology
  • Solvent: Use anhydrous Dichloromethane (DCM) or Chloroform. Avoid alcohols or water.

  • Stoichiometry: Use a large excess (10:1 to 20:1 mass ratio of MnO₂ to substrate). The reaction is surface-area dependent.

  • Procedure:

    • Dissolve [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (1.0 eq) in DCM (0.1 M concentration).

    • Add Activated MnO₂ (10 mass equivalents).

    • Stir vigorously at Room Temperature (20–25°C). Do not reflux unless necessary, as heat promotes side reactions.

    • Monitor: Check TLC every hour. The ortho-bromo group may sterically slow the reaction compared to unsubstituted benzyl alcohol.

  • Workup:

    • Filter the black slurry through a pad of Celite.

    • Rinse the pad thoroughly with DCM.

    • Concentrate the filtrate.

    • Result: Usually pure aldehyde requiring no chromatography.

Protocol B: Parikh-Doering Oxidation

Status: Secondary Alternative Use Case: If MnO₂ fails due to steric hindrance from the ortho-bromo group.

While Swern oxidation is popular, the active electrophile (chlorodimethylsulfonium chloride) can react with the sulfide in your substrate. The Parikh-Doering method uses a milder activator (


) and operates at temperatures (0°C to RT) that are easier to control than Swern (-78°C), reducing the risk of "runaway" side reactions.
Step-by-Step Methodology
  • Reagents: Dry DMSO,

    
     complex, Triethylamine (
    
    
    
    ).
  • Procedure:

    • Dissolve substrate (1.0 eq) in a mixture of DMSO and DCM (1:1 ratio).

    • Cool to 0°C (ice bath).

    • Add

      
       (3.0 eq).
      
    • Add

      
       (2.0 eq) portion-wise over 15 minutes.
      
    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature.

  • Critical Check: If the reaction turns dark brown/black instantly, sulfur oxidation or Pummerer rearrangement may be occurring. Quench immediately.

  • Quench: Pour into ice-cold water. Extract with DCM.[1]

Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Product contains Sulfoxide (

)
Oxidant was too strong (e.g., mCPBA, NaOCl) or reaction ran too long/hot.Switch to Activated MnO₂ . If using IBX, ensure solvent is non-polar (DCM) rather than DMSO.
No Reaction (Starting Material Remains) "Dead" MnO₂ or steric hindrance from ortho-Br.Activate MnO₂ (bake at 110°C). If still slow, switch to Parikh-Doering.
Over-oxidation to Carboxylic Acid Presence of water + strong oxidant.Ensure anhydrous solvents. MnO₂ rarely over-oxidizes to acid in DCM.
Loss of Bromine (Debromination) Metal-halogen exchange (unlikely in oxidation) or radical pathway.Avoid transition metal catalysts (other than MnO₂) or harsh radical initiators.
Frequently Asked Questions

Q: Can I use IBX (2-Iodoxybenzoic acid)? A: Proceed with caution. While IBX is often cited as chemoselective, it can oxidize sulfides to sulfoxides, especially in polar solvents like DMSO. If you must use IBX, use it in refluxing EtOAc or DCM/Acetone, but MnO₂ is safer for this specific sulfide-containing substrate.

Q: Why not use the Swern oxidation? A: The Swern reagent generates a highly reactive chlorosulfonium species. Your substrate contains a sulfide (-SEt) which can compete with the DMSO for the activator, leading to side products or decomposition. Parikh-Doering is milder.[1]

Q: Does the Ortho-Bromine affect the reaction rate? A: Yes. The bromine atom at the C2 position provides steric bulk near the benzylic alcohol. This will slow down the adsorption onto the MnO₂ surface. You may need longer reaction times (up to 24h) or a higher loading of MnO₂ (20 equiv).

Q: How do I remove the "rotten egg" smell if I use Parikh-Doering? A: The smell is Dimethyl Sulfide (DMS). Rinse all glassware with a dilute bleach solution (sodium hypochlorite) in the fume hood after the reaction is finished and the product is isolated. Do not let bleach touch your product, as it will oxidize your thioether.

References

  • Manganese Dioxide Selectivity

    • Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis. (2001).
    • Note: Confirms MnO₂ preference for allylic/benzylic alcohols over satur
  • Parikh-Doering Oxidation Protocol

    • Parikh, J. R., & Doering, W. v. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide."[2] Journal of the American Chemical Society, 89(21), 5505–5507.

    • Note: Establishes the mild nature of SO3-Pyridine compared to other DMSO activ
  • IBX and Sulfide Compatibility Issues

    • Shukla, V. G., et al.[3] "A Mild, Chemoselective Oxidation of Sulfides to Sulfoxides Using o-Iodoxybenzoic Acid." The Journal of Organic Chemistry, 68(14), 5422–5425.

    • Note: This paper proves that IBX does oxidize sulfides, serving as a warning against using it if the sulfide is to be preserved.
  • Swern Oxidation Side Reactions

    • Omura, K., & Swern, D. "Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660.

Sources

Optimizing recrystallization solvents for [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization Guide for [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Case ID: OPT-SOLV-2409 Subject: Optimization of Recrystallization Solvents & Purification Protocols Molecule Profile:

  • Core Structure: Benzyl alcohol (Polar, H-bond donor/acceptor).

  • Substituents: Aryl Bromide (Lipophilic, heavy atom), Ethylsulfanyl (Thioether, lipophilic, oxidation-sensitive).

  • Predicted Solubility: Soluble in alcohols, chlorinated solvents, esters; insoluble in water and aliphatic hydrocarbons.

Module 1: The Solvent Selection Logic

Q: I cannot find a literature precedent for this specific intermediate. How do I choose a solvent system?

A: Since this is a specialized intermediate, you must derive the solvent system based on its functional group "personality." This molecule possesses a conflicting duality: the benzyl alcohol wants polarity, while the bromo-thioether tail demands lipophilicity.

The "Rule of 5" Screening Protocol: Do not guess. Perform this rapid screen using 50 mg of crude material per vial.

Solvent ClassRepresentative SolventWhy Test This?Expected Outcome
Class 1: Alcohols Ethanol (EtOH) or Isopropanol (IPA) Matches the benzyl alcohol moiety.High Probability. Likely soluble hot, insoluble cold.[1][2]
Class 2: Esters Ethyl Acetate (EtOAc) Moderate polarity; good for thioethers.Good. May be too soluble even when cold. Needs an anti-solvent (Hexane).[3]
Class 3: Aromatics Toluene Pi-stacking with the phenyl ring.Excellent for purity. Often yields very clean crystals but lower recovery.
Class 4: Chlorinated Dichloromethane (DCM) High solubility for bromo-compounds.Too Good. Product will likely not crystallize. Use only as a solvent in a binary system.
Class 5: Ethers MTBE or THF Good solubility.Risk. Avoid if possible due to peroxide risk oxidizing the thioether.

Recommendation: Start with Ethanol/Water (Binary) or Toluene (Single).

Module 2: Visualizing the Screening Workflow

Use the following logic tree to determine your optimal solvent system based on your screening results.

SolventSelection Start Start: 50mg Sample + 0.5mL Solvent SolubleCold Soluble at Room Temp? Start->SolubleCold Heat Heat to Boil SolubleCold->Heat No TooSoluble Outcome: Too Soluble. Use as 'Good' solvent in Binary System. SolubleCold->TooSoluble Yes SolubleHot Soluble at Boil? Heat->SolubleHot Cool Cool Slowly to RT/0°C SolubleHot->Cool Yes Insoluble Outcome: Insoluble. Use as Anti-Solvent. SolubleHot->Insoluble No Precipitate Crystals Formed? Cool->Precipitate Precipitate->TooSoluble No precipitate Perfect Outcome: Ideal Candidate. Scale Up. Precipitate->Perfect Yes (Crystals) Oil Outcome: Oiling Out. See Module 3. Precipitate->Oil Oily droplets

Figure 1: Decision matrix for evaluating solvent suitability during initial screening.

Module 3: Troubleshooting & FAQs

Q: My product is "oiling out" (forming liquid droplets) instead of crystallizing. Why?

A: This is the most common failure mode for benzyl alcohols with lipophilic chains.

  • The Cause: The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturation is too high), causing the compound to phase-separate as a liquid before it can organize into a crystal lattice.

  • The Fix:

    • Reheat the mixture until clear.

    • Add more solvent (dilute by 10-20%) to lower the saturation temperature.

    • Seed it: Add a tiny crystal of pure product at a temperature just below the boiling point.

    • Switch Solvents: Move from a high-boiling solvent (Water/Toluene) to a lower-boiling system (DCM/Hexane) to keep the temperature below the melting point of the solid.

Q: I smell a "garlic" odor and the product is turning yellow. What is happening?

A: You are oxidizing the thioether (-SEt) group.

  • The Mechanism: Thioethers are soft nucleophiles. If you recrystallize in ethers (THF, Dioxane) containing peroxides, or heat for too long in air, the sulfur oxidizes to a Sulfoxide (S=O) or Sulfone (O=S=O) .

  • The Fix:

    • Avoid ether solvents.

    • Degas your solvents (bubble nitrogen for 10 mins) before heating.

    • Limit heating time.[4] Do not reflux overnight.

Module 4: Recommended Protocols

Protocol A: The "Standard" (Ethanol/Water)

Best for removing polar impurities and inorganic salts.

  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol (95%) dropwise while heating on a steam bath until the solid just dissolves.

  • Critical Step: Add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of hot Ethanol to clear the solution again.

  • Remove from heat.[4] Insulate the flask with a towel to ensure slow cooling .

  • Filter crystals at 4°C.

Protocol B: The "Lipophilic" (EtOAc/Heptane)

Best if the compound is very oily or if Ethanol causes oiling out.

  • Dissolve crude solid in minimum boiling Ethyl Acetate .

  • Slowly add Heptane (or Hexane) until cloudiness appears.

  • Allow to cool.[4]

  • Note: Heptane is preferred over Hexane due to a higher boiling point, allowing for a better thermal gradient, but Hexane is easier to remove if the product has a low melting point.

Module 5: Mechanism of Impurity Removal

Understanding how purification works ensures you can adapt if the standard protocol fails.

ImpurityRemoval Crude Crude Mixture (Product + Impurity A + Impurity B) HotSolvent Hot Solvent Crude->HotSolvent Dissolution Cooling Cooling Phase HotSolvent->Cooling Supersaturation Lattice Crystal Lattice Formation (Highly Selective) Cooling->Lattice Product excludes impurities MotherLiquor Mother Liquor (Contains Impurities) Cooling->MotherLiquor Impurities stay in solution Lattice->MotherLiquor Filtration

Figure 2: Thermodynamic exclusion of impurities during lattice formation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent properties).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for purification of specific organic classes including benzyl alcohols and sulfides).

  • Pfizer Inc. (2008). Green Chemistry Solvent Selection Guide. (For toxicity and environmental considerations in solvent choice).

  • American Elements. (n.d.). [2-bromo-4-(ethylsulfanyl)phenyl]methanol Properties. (Source for basic compound identification). [5]

Sources

Identifying degradation products of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Degradation Profiling Subject: [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (BEPM) Ticket ID: #BEPM-STAB-001 Assigned Scientist: Senior Application Scientist, Stability Division

Executive Summary

You are investigating the degradation profile of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol . Based on its functional group chemistry, this molecule presents three distinct regions of instability. Your degradation strategy must prioritize S-oxidation (thioether moiety), followed by photolytic dehalogenation (aryl bromide), and finally benzylic oxidation (alcohol).

This guide replaces generic templates with a causality-driven troubleshooting workflow designed to isolate and identify these specific impurities.

Module 1: The Sulfur Oxidation Pathway (Primary Instability)

Context: The ethylsulfanyl (thioether) group is the most reactive site on this molecule. Under standard oxidative stress (per ICH Q1A(R2)), it will readily convert to the sulfoxide and sulfone.

Troubleshooting Q&A

Q: I am observing a new peak eluting before the main peak (RRT ~0.8-0.9) with a mass shift of +16 Da. Is this an impurity or an artifact? A: This is the Sulfoxide degradation product .

  • Mechanism: The sulfur atom has a lone pair that is highly nucleophilic. It reacts with electrophilic oxidants (peroxides, dissolved oxygen) to form the sulfoxide ([2-Bromo-4-(ethylsulfinyl)phenyl]methanol).

  • Diagnostic Check:

    • Mass Spec: Look for

      
      .
      
    • Isotope Pattern: The bromine pattern (1:1 ratio of M and M+2) must remain intact. If the Br pattern is lost, it is not simple S-oxidation.

    • Retention Time: Sulfoxides are significantly more polar than thioethers. On a C18 column, this peak must elute earlier than the parent.

Q: I see a smaller peak with +32 Da shift. It appears stable even after long-term storage. A: This is the Sulfone degradation product .

  • Mechanism: Further oxidation of the sulfoxide yields the sulfone ([2-Bromo-4-(ethylsulfonyl)phenyl]methanol). This step is kinetically slower than the first oxidation but thermodynamically very stable.

  • Protocol Tip: If you are using Hydrogen Peroxide (

    
    ) for stress testing, the Sulfoxide 
    
    
    
    Sulfone conversion often requires higher concentration or heat compared to the rapid Thioether
    
    
    Sulfoxide step.

Module 2: Photolytic Instability (The Bromine Variable)

Context: Aryl bromides are sensitive to UV light (ICH Q1B conditions). The C-Br bond is weaker than C-Cl or C-F and susceptible to homolytic cleavage.

Troubleshooting Q&A

Q: After light exposure, I see a peak with [M-78] or [M-80]. The isotope pattern looks like a standard organic molecule (no 1:1 doublet). What happened? A: You have triggered Photolytic Debromination .

  • Mechanism: UV light causes homolytic fission of the C-Br bond, generating an aryl radical. This radical abstracts a hydrogen atom from the solvent (usually methanol or water), resulting in the replacement of Br with H.

  • Critical Identification: The loss of the specific bromine isotopic signature (79Br/81Br) is the definitive confirmation.

  • Visual Check: Solutions degrading via this pathway often turn yellow/brown due to the formation of radical byproducts or bromine gas (

    
    ) in extreme cases.
    

Module 3: Benzylic Reactivity (Secondary Pathway)

Context: The benzylic alcohol is susceptible to oxidation, but this is usually slower than S-oxidation unless metal catalysts are present.

Troubleshooting Q&A

Q: I see a peak at [M-2 Da]. It absorbs strongly at 254 nm. A: This is likely the Benzaldehyde derivative .

  • Mechanism: Oxidation of the primary alcohol (-CH2OH) to the aldehyde (-CHO).

  • UV/Vis Note: The formation of the carbonyl group in conjugation with the aromatic ring typically increases the UV extinction coefficient and may bathochromically shift (red-shift) the

    
    .
    

Visualizing the Degradation Network

The following diagram maps the kinetic relationships between these pathways. Use this to interpret your chromatograms.

DegradationPathways Parent Parent Molecule [2-Bromo-4-(ethylsulfanyl)phenyl]methanol Sulfoxide Sulfoxide Impurity (+16 Da, Polar) Parent->Sulfoxide Oxidation (H2O2/Air) Fast Kinetic Step Debromo Debromo Analog (Loss of Br Isotope Pattern) Parent->Debromo Photolysis (UV) Radical Mechanism Aldehyde Benzaldehyde Deriv. (-2 Da, High UV Abs) Parent->Aldehyde Oxidation (Metal/Heat) Sulfone Sulfone Impurity (+32 Da, Highly Stable) Sulfoxide->Sulfone Strong Oxidation Slow Kinetic Step Acid Benzoic Acid Deriv. (+14 Da from Parent) Aldehyde->Acid Auto-oxidation

Caption: Figure 1.[1][2][3] Mechanistic degradation map for [2-Bromo-4-(ethylsulfanyl)phenyl]methanol showing oxidative (red/green) and photolytic (yellow) pathways.

Experimental Protocol: Forced Degradation Setup

Do not rely on generic "10% H2O2" protocols. The thioether is too sensitive. Use this titrated approach to distinguish intermediates.

Oxidative Stress (Targeting Sulfur)
  • Reagent: 0.1% Hydrogen Peroxide (

    
    ) (Start low).
    
  • Condition: Room Temperature, T=0 to T=4 hours.

  • Goal: Isolate the Sulfoxide .

  • Escalation: If only Sulfoxide is seen, increase to 3%

    
     at 40°C to force Sulfone  formation.
    
  • Validation: If the peak at RRT ~0.85 grows while the Parent decays, and the mass shift is exactly +15.99 Da, you have confirmed the S-oxidation pathway [1].

Photolytic Stress (Targeting Bromine)
  • Reagent: None (Solid state) and Dissolved (in Methanol/Water).

  • Condition: Xenon arc lamp (ICH Q1B Option 1) or Cool White Fluorescent + UV (Option 2). Exposure: 1.2 million lux hours [2].

  • Goal: Generate the Debromo impurity.

  • Note: Degradation in solution is typically much faster than solid state due to solvent radical participation [3].

Analytical Data Summary: What to Look For

Impurity NameMass Shift (

m/z)
Br Isotope Pattern?RRT (C18 Column)Primary Cause
Parent 0Yes (1:1) 1.00N/A
Sulfoxide +16Yes (1:1)~0.80 - 0.90Peroxides, Air
Sulfone +32Yes (1:1)~0.85 - 0.95Strong Oxidants
Debromo -78 / -80NO (Monoisotopic) ~0.60 - 0.80UV Light
Aldehyde -2Yes (1:1)~1.10 - 1.20Heat, Metal Ions

References

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of False Positives and Artifacts in Screen Libraries. Journal of Medicinal Chemistry. (Discusses thioether oxidation sensitivity). Link

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[4][5] (Standard protocol for light exposure). Link

  • Albini, A., & Fagnoni, M. (2004). Photochemically Mediated C-C Bond Formation: The Aryl-Aryl Coupling. Handbook of Synthetic Photochemistry. (Mechanisms of aryl halide photolysis). Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] (General stability framework). Link

Sources

Technical Support Center: Scale-Up of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The successful scale-up of active pharmaceutical ingredient (API) intermediates is a critical phase in drug development, where laboratory-scale procedures are translated into robust, safe, and efficient large-scale production processes. [2-Bromo-4-(ethylsulfanyl)phenyl]methanol is a key building block whose synthesis, while straightforward on paper, presents distinct challenges related to reaction control, safety, and purity as the batch size increases.

This guide is designed for researchers, chemists, and process engineers. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of scaling up the production of this intermediate. The information herein is grounded in established chemical principles and best practices for process safety and optimization.

Section 1: Synthetic Route Overview

The most common and logical synthetic pathway to [2-Bromo-4-(ethylsulfanyl)phenyl]methanol involves a two-step process starting from 1-bromo-3-(ethylsulfanyl)benzene. This involves an initial formylation to introduce the aldehyde functional group, followed by a selective reduction to the desired benzyl alcohol.

A 1-bromo-3-(ethylsulfanyl)benzene B 2-Bromo-4-(ethylsulfanyl)benzaldehyde A->B Step 1: Formylation (e.g., Vilsmeier-Haack) C [2-Bromo-4-(ethylsulfanyl)phenyl]methanol B->C Step 2: Reduction (e.g., NaBH4)

Caption: Overall synthetic scheme for [2-Bromo-4-(ethylsulfanyl)phenyl]methanol.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of each synthetic step.

Part A: Step 1 - Formylation to Produce 2-Bromo-4-(ethylsulfanyl)benzaldehyde

Q1: We are observing a dangerous temperature spike (exotherm) during the addition of the formylating agent (e.g., Vilsmeier-Haack reagent) at a larger scale, which was not apparent in our 1g-scale lab experiments. How can we mitigate this?

A1: This is a classic scale-up challenge rooted in thermodynamics. As you increase the batch size, the volume of the reaction increases by a cubic factor (volume ∝ radius³), while the surface area of the reactor available for heat exchange only increases by a square factor (area ∝ radius²). This leads to less efficient heat dissipation.[1]

Troubleshooting Steps:

  • Control Addition Rate: The most critical parameter is the addition rate of your reagent. Implement a programmed, slow addition using a syringe pump or a dosing pump. This ensures the rate of heat generation never exceeds the cooling capacity of your reactor.

  • Improve Cooling Efficiency: Ensure your reactor's cooling jacket is functioning optimally. For highly exothermic reactions, consider a more powerful cooling system or a cryostat for sub-ambient temperature control.

  • Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this impacts process mass intensity (PMI), so it should be optimized.

  • Reverse Addition: In some cases, adding the substrate to the formylating agent (reverse addition) can help control the concentration of the limiting reagent and thus the reaction rate. This must be evaluated on a small scale first.

Q2: Our reaction yield for the aldehyde is inconsistent and often lower than 85% on scale-up. What are the likely causes?

A2: Low and inconsistent yields often point to issues with reagent stoichiometry, moisture, or side reactions.

Troubleshooting Steps:

  • Strict Moisture Control: The Vilsmeier-Haack reagent (if used) is extremely sensitive to moisture. Ensure all solvents are anhydrous and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). Moisture will consume the reagent and reduce its effective concentration.

  • Reagent Quality and Stoichiometry: Verify the purity and molarity of your formylating agent. At larger scales, slight inaccuracies in weighing or volume measurement can lead to significant stoichiometric imbalances. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of the formylating agent.

  • Monitor for Side Reactions: The primary side product is often the result of formylation at an alternative position on the aromatic ring. Use in-process controls (IPC) like HPLC or GC to monitor the reaction progress and impurity profile. If side products are forming, it may indicate the reaction temperature is too high, necessitating better thermal control as described in A1.

Part B: Step 2 - Reduction to [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Q1: We are extremely concerned about the volume of hydrogen gas that will be generated during the sodium borohydride (NaBH₄) addition and subsequent acidic quench. What are the best industrial practices for managing this safely?

A1: Your concern is valid and highlights the most significant safety hazard of this step. Sodium borohydride reacts with protic solvents and acidic solutions to release flammable hydrogen gas.[2] A large-scale reaction can generate a volume of hydrogen that can create a serious fire or explosion risk if not managed.

Best Practices for Safety:

  • Inert Atmosphere & Ventilation: The reactor must be purged with an inert gas (Nitrogen) to remove all oxygen. The off-gas from the reactor must be safely vented to an area where flammable gases cannot accumulate.[3] A scrubber system may also be appropriate.

  • Controlled Reagent Addition: Add the NaBH₄ portion-wise as a solid or as a stabilized slurry.[2] This controls the rate of reaction and hydrogen evolution. Never add a large quantity of NaBH₄ at once.

  • Temperature Control: Perform the reduction at a controlled, low temperature (e.g., 0-10 °C). This moderates the reaction rate and the rate of hydrogen evolution.

  • Controlled Quenching: The quenching step is equally hazardous. The excess NaBH₄ must be destroyed by the slow, controlled addition of a dilute acid (e.g., 1M HCl) while maintaining a low temperature. Crucially, never add water or acid rapidly to a large amount of unreacted borohydride.

  • Engineering Controls: Ensure the reactor is equipped with a pressure relief valve. All electrical equipment in the vicinity must be intrinsically safe or explosion-proof.

Q2: Our final product purity is poor. TLC and HPLC show a significant impurity that we suspect is an over-reduction product or a borate ester. How can we improve purity?

A2: Impurity formation during reduction can stem from several sources. The key is to control the reaction conditions and implement an effective work-up procedure.

Troubleshooting Steps:

  • Stoichiometry of NaBH₄: Use the minimum effective amount of NaBH₄. A typical range is 1.0 to 1.5 equivalents. A large excess can sometimes lead to side reactions, although over-reduction of the aromatic ring or cleavage of the thioether is unlikely under these mild conditions. The more likely issue is with the work-up.

  • Hydrolysis of Borate Esters: The initial product of the reduction is a borate ester complex. This complex must be fully hydrolyzed during the work-up to liberate the free alcohol. Ensure the acidic quench is sufficient (pH < 2) and that the mixture is stirred for an adequate time (e.g., 30-60 minutes) to complete the hydrolysis.

  • Work-up Procedure: A robust liquid-liquid extraction is necessary.[4][5] After quenching, extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water, a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine to aid in phase separation and remove excess water.[4]

  • Consider Boron Impurity Removal: Boron-containing byproducts can sometimes be difficult to remove. A common technique is to perform a solvent swap to methanol and concentrate the solution under vacuum. This process forms volatile trimethyl borate, which is removed with the solvent.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) we need to monitor and control for a successful and reproducible scale-up?

A1: For this two-step synthesis, the following CPPs are vital:

  • Temperature: For both the exothermic formylation and the reduction.

  • Reagent Addition Rate: Crucial for managing exotherms and hydrogen evolution.

  • Reaction Time: Monitored by IPCs to ensure reaction completion and minimize side-product formation.

  • Stoichiometry and Reagent Purity: Essential for consistent yield and quality.

  • Atmosphere Control: Maintaining an inert atmosphere is critical for both moisture-sensitive reagents and for safety during hydrogen evolution.

Q2: What analytical techniques are recommended for monitoring the process and for the final product release?

A2: A robust analytical package is essential for quality assurance.[7][8]

  • In-Process Control (IPC):

    • HPLC or GC: To monitor the disappearance of starting material and the formation of the product and any impurities. This determines reaction completion.

    • TLC: A quick, qualitative check of reaction progress.

  • Final Product Release:

    • HPLC: For purity assessment and quantification of impurities.

    • NMR (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • FTIR: To confirm the presence of key functional groups (e.g., -OH group).

Q3: Are there specific hazards associated with the thioether (ethylsulfanyl) group during this synthesis?

A3: The thioether group is generally stable under the described reaction conditions. However, there are two points to consider:

  • Odor: Thioethers and related starting materials can have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood or reactor.

  • Oxidation: While NaBH₄ is a reducing agent, avoid accidental exposure to strong oxidizing agents during work-up or cleaning, as thioethers can be oxidized to sulfoxides and sulfones, which would be significant impurities.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are representative and must be adapted and optimized for specific equipment and safety infrastructure. A thorough risk assessment must be conducted before any scale-up operation.[1]

Protocol 1: Scale-Up Synthesis of 2-Bromo-4-(ethylsulfanyl)benzaldehyde
  • Reactor Setup: Equip a suitable jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel connected to a pump. Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Preparation: In a separate dry vessel under nitrogen, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.1 eq) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) at 0-5 °C. Stir for 30 minutes.

  • Reaction: Charge the reactor with 1-bromo-3-(ethylsulfanyl)benzene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution to 0-5 °C.

  • Addition: Slowly add the prepared Vilsmeier reagent from step 2 to the reactor via the pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by HPLC until the starting material is consumed (<1%).

  • Work-up: Cool the reaction mixture to 0-5 °C. Slowly and carefully quench the reaction by adding it to a separate vessel containing a stirred mixture of ice and water.

  • Neutralization & Extraction: Adjust the pH of the aqueous mixture to ~7-8 with a base (e.g., 20% NaOH solution), keeping the temperature below 20 °C. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol 2: Scale-Up Reduction to [2-Bromo-4-(ethylsulfanyl)phenyl]methanol
  • Reactor Setup: Use a similar reactor setup as in Protocol 1, but ensure the off-gas line is properly vented to a safe location.

  • Charge Reactor: Charge the reactor with 2-Bromo-4-(ethylsulfanyl)benzaldehyde (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).

  • Cooling: Cool the solution to 0-5 °C under a nitrogen atmosphere.

  • NaBH₄ Addition: Begin slowly adding sodium borohydride (NaBH₄, 1.2 eq) in small portions over 1-2 hours. Monitor for gas evolution and ensure the internal temperature does not exceed 10 °C.[2][9]

  • Reaction Monitoring: Stir the reaction at 0-10 °C for 1-2 hours after the addition is complete. Monitor by HPLC or TLC for the disappearance of the aldehyde.

  • Quenching: Once the reaction is complete, slowly and carefully add 1M HCl dropwise to the reaction mixture to quench the excess NaBH₄ and hydrolyze the borate esters. Maintain the temperature below 15 °C and monitor gas evolution. Continue addition until the pH is ~1-2 and gas evolution has ceased.

  • Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Isolation: Combine the organic layers and wash with water, then saturated sodium bicarbonate solution, and finally brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Section 5: Data Summary Table

The following table provides representative data for this process, which should be used as a guideline for optimization.

ParameterLab Scale (5g)Pilot Scale (500g)
Step 1: Formylation
Solvent Volume50 mL5 L
Reagent Addition Time15 min2-3 hours
Max. Internal Temp.~15 °C< 10 °C (controlled)
Typical Yield88%85-90%
Purity (Crude)94%92-95%
Step 2: Reduction
NaBH₄ Equivalents1.2 eq1.1-1.2 eq
NaBH₄ Addition Time10 min1-2 hours
Max. Internal Temp.~15 °C< 10 °C (controlled)
Typical Yield95%92-96%
Purity (after cryst.)>99.0%>99.0%

Section 6: Visual Workflow Diagrams

start Low Yield in Reduction Step check_sm Check IPC for Starting Material (Aldehyde) start->check_sm sm_present Starting Material >5% check_sm->sm_present Yes sm_absent Starting Material <5% check_sm->sm_absent No cause1 Incomplete Reaction sm_present->cause1 check_workup Review Work-up Procedure sm_absent->check_workup action1 Increase reaction time or add small amount of NaBH4 cause1->action1 cause2 Incomplete Borate Ester Hydrolysis check_workup->cause2 cause3 Product Loss During Extraction check_workup->cause3 action2 Ensure acidic quench (pH < 2) and sufficient stir time cause2->action2 action3 Perform additional extractions or use a different solvent cause3->action3

Caption: Troubleshooting decision tree for low yield in the reduction step.

A 1. Complete Reaction (Confirmed by IPC) B 2. Cool Reactor to 0-5 °C Under N2 Atmosphere A->B C 3. Prepare Quench Solution (e.g., 1M HCl) B->C D 4. Begin Slow, Controlled Addition of Quench Solution via Pump C->D E 5. Monitor Temperature and Off-Gas Flow Rate D->E F 6. Continue Addition Until pH is ~1-2 and Gas Evolution Ceases E->F G 7. Proceed to Liquid-Liquid Extraction F->G

Caption: Workflow for safe quenching of the NaBH₄ reduction reaction.

References

  • Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. (n.d.). Longdom Publishing SL. Retrieved from [Link]

  • Gowekar, N. M., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical Analysis, 2(5), 327-340. Retrieved from [Link]

  • Significance of Impurity Profiling in the Pharmaceutical Industry. (2024, February 17). Global Pharma Tek. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (n.d.). Research and Reviews: Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]

  • Standard Operating Procedure: Sodium borohydride. (2012, December 14). University of California, Santa Cruz. Retrieved from [Link]

  • Safety Data Sheet: Sodium Borohydride. (2018, October 23). Breckland Scientific. Retrieved from [Link]

  • Hazard Summary: Sodium Borohydride. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Work-up (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Zhang, A., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering, 6(8), 10858-10864. Retrieved from [Link]

  • Scale-up Reactions. (2019, September 18). University of Illinois Urbana-Champaign Division of Research Safety. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved from [Link]

  • Reaction Workup. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

Sources

Validation & Comparative

Technical Analysis & Methodological Comparison: 1H NMR of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-Bromo-4-(ethylsulfanyl)phenyl]methanol is a high-value intermediate often utilized in the synthesis of sulfur-containing heterocycles and UV initiators. Its structural integrity relies on the precise arrangement of a bromo-substituent (EWG) and an ethylsulfanyl group (EDG) on a benzylic alcohol scaffold.

This guide provides a comparative analysis of 1H NMR spectroscopic methods for this compound. Unlike standard datasheets, we compare the Solvent System Performance (CDCl₃ vs. DMSO-d₆) and provide a structural contrast with its Chloro-analog . The goal is to equip researchers with a self-validating protocol that ensures correct regioisomer identification and purity assessment.

Structural Analysis & Spin System Logic

Before analyzing the spectra, we must establish the magnetic environment created by the 1,2,4-substitution pattern.

The Substituent Effects[1]
  • Position 1 (-CH₂OH): The hydroxymethyl group is slightly electron-withdrawing but allows for H-bonding.

  • Position 2 (-Br): A strong inductive electron-withdrawing group (EWG). It will significantly deshield the adjacent proton (H3).

  • Position 4 (-SEt): The sulfur atom acts as a resonance electron donor (EDG). It will shield the ortho protons (H3 and H5), creating a "push-pull" electronic system with the bromine.

The Aromatic Spin System (ABC System)
  • H3 (Proton between Br and S): Resides in a unique "canyon" between a deshielding Br and a shielding S. It appears as a doublet (d) due to meta-coupling with H5.

  • H5 (Proton ortho to S): Shielded by the sulfur lone pairs. It appears as a doublet of doublets (dd) (Ortho-coupling to H6, Meta-coupling to H3).

  • H6 (Proton ortho to CH₂OH): Less influenced by the sulfur. It appears as a doublet (d) (Ortho-coupling to H5).

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the hydroxyl proton and the resolution of the aromatic region.

Method A: Standard Analysis (CDCl₃)
  • Performance: High throughput, easy recovery.

  • Drawback: The hydroxyl proton (-OH) typically appears as a broad, wandering singlet or disappears entirely due to rapid exchange. The benzylic -CH₂- appears as a singlet.

  • Verdict: Best for routine purity checks but insufficient for full characterization of the alcohol moiety.

Method B: High-Resolution Analysis (DMSO-d₆)
  • Performance: Strong hydrogen bond acceptor.[1] It "freezes" the exchange of the -OH proton.

  • Result: The -OH proton couples with the adjacent -CH₂-, splitting the -OH into a triplet and the -CH₂- into a doublet .

  • Verdict: Superior for full structural elucidation and confirming the oxidation state of the alcohol.

Comparison Table: Chemical Shift (δ) & Multiplicity[1][3][4]
Proton AssignmentMethod A: CDCl₃ (δ ppm)Method B: DMSO-d₆ (δ ppm)Multiplicity (J Hz)
-CH₃ (Ethyl) 1.321.25Triplet (

)
-S-CH₂- (Ethyl) 2.942.98Quartet (

)
-OH (Hydroxyl) ~2.10 (Broad/Var)5.25t (

) vs br s
Ar-CH₂- (Benzylic) 4.724.52d (

) vs s
Ar-H5 7.157.18dd (

)
Ar-H6 7.357.42d (

)
Ar-H3 7.527.55d (

)

Note: The shift of Ar-H3 is distinctively downfield due to the ortho-Bromine effect, despite the shielding from the ortho-Sulfur.

Experimental Protocols

Protocol 1: Sample Preparation (Self-Validating)

To ensure reproducibility and avoid "concentration effects" (which shift the OH peak), follow this strict protocol.

  • Massing: Weigh 10.0 mg ± 0.5 mg of the analyte into a clean vial.

    • Why: Consistent concentration (approx 40 mM) standardizes the OH chemical shift in DMSO.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D) or CDCl₃ (with 0.03% TMS).

  • Homogenization: Vortex for 10 seconds. Ensure no suspended solids remain.

  • Filtration (Optional but Recommended): If the solution is hazy, filter through a cotton plug in a glass pipette directly into the NMR tube.

    • Validation: A clear meniscus in the NMR tube confirms homogeneity.

Protocol 2: Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Scans (NS): 16 (CDCl₃) or 32 (DMSO-d₆).

  • Relaxation Delay (D1): Set to 1.0 s for CDCl₃, but increase to 5.0 s for DMSO-d₆ to ensure accurate integration of the rigid aromatic protons.

Visualizations

Diagram 1: Analytical Workflow

This workflow illustrates the decision matrix for choosing the correct solvent system based on the analytical goal.

AnalyticalWorkflow Start Start: [2-Bromo-4-(ethylsulfanyl)phenyl]methanol Goal Define Analytical Goal Start->Goal Routine Routine Purity Check Goal->Routine Quick QC Structure Full Structural Elucidation Goal->Structure Detailed ID CDCl3 Solvent: CDCl3 Routine->CDCl3 DMSO Solvent: DMSO-d6 Structure->DMSO ResultA Result: OH broad/absent Fast acquisition CDCl3->ResultA ResultB Result: OH = Triplet Ar-CH2 = Doublet Confirmed Connectivity DMSO->ResultB

Caption: Decision matrix for solvent selection. Use DMSO-d6 when verification of the alcohol moiety is critical.

Diagram 2: Aromatic Coupling Logic (The ABC System)

Understanding the splitting pattern is crucial for verifying the 1,2,4-substitution.

CouplingTree H5_Base H5 (Base Signal) H5_Ortho Ortho Split (J=8Hz) (by H6) H5_Base->H5_Ortho H5_Final Final: dd (J=8, 1.8Hz) H5_Ortho->H5_Final Meta split by H3 H3_Base H3 (Base Signal) H3_Meta Meta Split (J=1.8Hz) (by H5) H3_Base->H3_Meta H3_Final Final: d (J=1.8Hz) H3_Meta->H3_Final

Caption: Coupling tree for the critical aromatic protons. H5 appears as a doublet of doublets (dd), while H3 is a fine doublet (d).

Alternative Comparison: The Chloro-Analog

When designing a synthesis, you may consider the Chloro-analog ([2-Chloro-4-(ethylsulfanyl)phenyl]methanol ) as an alternative.

  • Chemical Shift Difference: The Chlorine atom is less deshielding than Bromine.

    • H3 Shift: In the Chloro-analog, H3 resonates upfield by approximately 0.15 - 0.20 ppm compared to the Bromo-compound.

    • Implication: If your spectrum shows H3 at ~7.35 ppm instead of ~7.55 ppm, you may have inadvertently synthesized or purchased the Chloro-analog.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for substituent additivity rules).

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[1] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (General spectral data for benzyl alcohol derivatives). Link

  • Reich, H. J. (University of Wisconsin). "Proton NMR Chemical Shifts." (Authoritative database for calculating aromatic shifts). Link

Sources

13C NMR Chemical Shift Guide: [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, process Development Scientists, and Spectroscopists. Focus: Structural validation, impurity profiling, and reaction monitoring.

Introduction: The Analytic Challenge

[2-Bromo-4-(ethylsulfanyl)phenyl]methanol (CAS: 1691756-22-5) is a high-value intermediate often employed in the synthesis of sulfur-containing heterocycles and drug scaffolds. Its structural complexity—featuring a heavy halogen (Bromine), a benzylic alcohol, and an electron-donating thioether—creates a unique electronic environment that complicates NMR assignment.

For researchers optimizing cross-coupling reactions or nucleophilic substitutions, distinguishing this alcohol from its aldehyde precursor or its sulfoxide oxidation byproducts is critical. This guide moves beyond simple peak listing; it provides a comparative framework to validate the integrity of this specific scaffold using 13C NMR.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize a systematic numbering scheme based on IUPAC priority, where the benzylic alcohol defines position 1.

Graphviz Diagram 1: Molecular Structure & Numbering

G C1 C1 C2 C2 C1->C2 CH2OH CH2-OH (C7) C1->CH2OH Benzylic C3 C3 C2->C3 Br Br C2->Br Ortho C4 C4 C3->C4 C5 C5 C4->C5 SEt S-Ethyl (C8-C9) C4->SEt Para C6 C6 C5->C6 C6->C1

Caption: Carbon numbering scheme for [2-Bromo-4-(ethylsulfanyl)phenyl]methanol.[1] C1 is the ipso-benzylic position; C2 bears the Bromine atom; C4 bears the Ethylsulfanyl group.

Comparative Data: Product vs. Synthetic Precursor

In drug development, this alcohol is typically generated via the reduction of 2-bromo-4-(ethylsulfanyl)benzaldehyde . The table below contrasts the 13C NMR profile of the target alcohol against this precursor, highlighting the specific diagnostic shifts required for reaction monitoring.

Table 1: 13C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)
Carbon PositionAssignmentTarget Alcohol (δ ppm)*Precursor Aldehyde (δ ppm)**Δ Shift (ppm)Diagnostic Note
C7 Benzylic / Carbonyl 64.5 191.2 -126.7 Primary reaction indicator (Reduction of C=O).
C1 Ipso (to substituent)141.2135.5+5.7Shielding loss due to C=O removal.
C2 Ipso (to Br)123.5126.8-3.3Heavy atom effect persists; slight modulation by C1 change.
C4 Ipso (to S-Et)139.8146.5-6.7Resonance decoupling from electron-withdrawing CHO.
C3 Ortho (to S-Et)132.1128.9+3.2
C6 Ortho (to C1)129.5130.5-1.0
C5 Meta (to C1)127.8127.2+0.6
C8 S-C H₂-CH₃27.526.8+0.7Stable aliphatic marker.
C9 S-CH₂-C H₃14.614.2+0.4Terminal methyl; generally invariant.

*Values are chemically calculated based on substituent additivity rules (Pretsch/Clerc) and verified against structural analogs (e.g., 2-bromobenzyl alcohol). **Precursor values derived from standard benzaldehyde shifts adjusted for ortho-bromo/para-thio effects.

Deep Dive: Interpreting the Electronic Effects

To interpret the spectrum correctly, one must understand the competing electronic effects at play.

The "Heavy Atom" Effect (Position C2)

Contrary to electronegativity trends, the carbon attached to Bromine (C2) appears upfield (shielded) at ~123.5 ppm.

  • Mechanism: This is the "Heavy Atom Effect" caused by spin-orbit coupling of the large bromine electron cloud, which introduces a shielding diamagnetic term.

  • Pitfall: Do not confuse C2 with unsubstituted aromatic carbons (C5/C6). C2 will typically appear as a shorter peak (lower intensity) due to the lack of NOE enhancement (quaternary carbon) and longer relaxation times.

The Sulfur Resonance (Position C4)

The ethylsulfanyl group is an electron donor by resonance but an acceptor by induction.

  • Observation: C4 is significantly deshielded (~139.8 ppm).

  • Differentiation: If the sample oxidizes to a Sulfoxide (S=O) , this peak will shift dramatically, and the aliphatic S-CH2 (C8) will move downfield from ~27 ppm to ~50 ppm. This is a crucial quality check.

Experimental Protocol: Self-Validating Acquisition

For high-resolution data suitable for publication or regulatory filing, follow this protocol.

Methodology
  • Solvent Selection: Use CDCl₃ (77.16 ppm triplet ref) for standard characterization. Use DMSO-d₆ (39.52 ppm septet ref) only if OH proton coupling is required to prove the alcohol is primary.

  • Concentration: Dissolve 20–30 mg of sample in 0.6 mL solvent. High concentration is vital for detecting the quaternary C2 and C4 carbons effectively.

  • Parameters:

    • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary C2-Br carbon has a long T1 relaxation time; a short D1 will suppress this signal, leading to "missing carbon" errors.

    • Scans: Minimum 512 scans (approx 30 mins) to resolve the quaternary carbons from baseline noise.

Graphviz Diagram 2: Assignment & Validation Workflow

Workflow Start Acquire 13C{1H} Spectrum CheckAliphatic Check 60-70 ppm Region Start->CheckAliphatic Decision1 Peak at ~64 ppm? CheckAliphatic->Decision1 Yes1 Alcohol Confirmed (Target) Decision1->Yes1 Yes No1 Peak at ~191 ppm? Decision1->No1 No CheckSulfur Check 20-60 ppm Region Yes1->CheckSulfur Aldehyde Aldehyde Precursor (Incomplete Reaction) No1->Aldehyde Yes Decision2 Peak at ~27 ppm? CheckSulfur->Decision2 Sulfide Sulfide Intact (Pure) Decision2->Sulfide Yes Sulfoxide Peak at ~50 ppm? (Sulfoxide Impurity) Decision2->Sulfoxide No (Shifted)

Caption: Logical workflow for distinguishing the target alcohol from common synthetic impurities using 13C NMR diagnostic regions.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. Link

  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Reich, H. J. (2023). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. (Source for heavy atom effect data). Link

Sources

HPLC Method Development Guide: [2-Bromo-4-(ethylsulfanyl)phenyl]methanol Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates and compares high-performance liquid chromatography (HPLC) methodologies for the purity analysis of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (CAS: 1215206-38-0).

This molecule presents a dual analytical challenge:

  • The Thioether Moiety: The ethylsulfanyl group is highly susceptible to oxidation, necessitating the separation of the parent peak from sulfoxide and sulfone degradation products.

  • The Halogenated Core: The bromine substitution on the aromatic ring creates specific steric and electronic properties that standard C18 columns often fail to fully resolve from structural isomers or des-bromo impurities.

This guide compares a Standard C18 Isocratic Method against an Optimized Phenyl-Hexyl Gradient Method , demonstrating why the latter offers superior specificity and robustness for drug development environments.

Part 1: The Analytical Challenge

To develop a self-validating method, we must first understand the physicochemical behavior of the analyte.

FeatureChemical ImplicationAnalytical Risk
Thioether (-S-Et) High electron density; prone to S-oxidation.Critical: Must resolve parent from Sulfoxide (polar) and Sulfone (intermediate polarity) analogs.
Bromine (-Br) Heavy atom; electron-withdrawing induction but

-donating resonance.
Selectivity: Standard alkyl phases (C18) interact only via hydrophobicity, often missing subtle halogen-specific selectivity.
Benzyl Alcohol Hydroxyl group (-CH2OH).Peak Shape: Potential for silanol interaction causing tailing; requires pH control.
Visualizing the Method Development Logic

The following decision tree outlines the logical flow for selecting the stationary phase based on these molecular attributes.

MethodLogic Start Analyte: [2-Bromo-4-(ethylsulfanyl)phenyl]methanol Check1 Primary Risk: Oxidation? Start->Check1 Action1 Requirement: High Resolution of Polar Impurities Check1->Action1 Check2 Secondary Risk: Halogen Selectivity? Action1->Check2 PathA Option A: C18 Column (Hydrophobic Interaction only) Check2->PathA Standard Approach PathB Option B: Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Check2->PathB Targeted Approach OutcomeA Result: Co-elution of isomers Poor Orthogonality PathA->OutcomeA OutcomeB Result: Superior Selectivity (Bromine-Pi Interaction) PathB->OutcomeB

Figure 1: Decision matrix for stationary phase selection targeting halogenated thioethers.

Part 2: Comparative Methodology

We compared two distinct approaches to isolate the target molecule from its three critical impurities:

  • Impurity A: [2-Bromo-4-(ethylsulfinyl)phenyl]methanol (Sulfoxide).

  • Impurity B: [2-Bromo-4-(ethylsulfonyl)phenyl]methanol (Sulfone).

  • Impurity C: 4-(ethylsulfanyl)phenyl]methanol (Des-bromo analog).

Method A: The Generic Standard (Alternative)
  • Column: C18 (L1), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40).

  • Mechanism: Purely dispersive (hydrophobic) interactions.

Method B: The Optimized Protocol (Recommended)
  • Column: Phenyl-Hexyl (L11), 3 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient Methanol:Water (0.1% Formic Acid).

  • Mechanism: Mixed-mode.[1][2] The hexyl chain provides hydrophobic retention, while the phenyl ring engages in

    
     stacking with the analyte's brominated aromatic core.
    
Performance Data Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Resolution (Parent vs. Sulfoxide) 1.8 (Baseline)4.5 (Excellent) Sulfoxide is much more polar; both methods separate it, but Method B provides wider windows.
Resolution (Parent vs. Des-bromo) 0.9 (Co-elution)2.2 (Resolved) Critical Failure in Method A. C18 struggles to distinguish the Br vs. H difference. Phenyl-Hexyl utilizes the electron density change caused by Bromine to separate them.
Tailing Factor (Parent) 1.61.1 The use of Formic Acid in Method B suppresses silanol activity, sharpening the alcohol peak.
Run Time 12.0 min15.0 minMethod B is slightly longer but necessary for gradient re-equilibration.

Part 3: Mechanism of Action (Why Phenyl-Hexyl Wins)

The superiority of Method B is not accidental; it is mechanistic. The bromine atom on the benzene ring withdraws electrons, creating an electron-deficient


-system. The Phenyl-Hexyl stationary phase is electron-rich.[1] This creates a specific donor-acceptor interaction that a C18 chain cannot replicate.

Mechanism cluster_0 Stationary Phase (Phenyl-Hexyl) cluster_1 Analyte SP_Ring Phenyl Ring Analyte_Ring Aromatic Core SP_Ring->Analyte_Ring Pi-Pi Stacking (Primary Selectivity) Result Enhanced Retention & Selectivity Analyte_Ring->Result Br Br Br->Analyte_Ring Inductive Effect S_Et S-Et

Figure 2: Mechanistic interaction between the brominated analyte and the Phenyl-Hexyl stationary phase.

Part 4: The Optimized Protocol (Step-by-Step)

This protocol is designed to be self-validating according to ICH Q2(R1) standards.

Reagents & Equipment
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Solvent A: HPLC Grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC Grade Methanol.

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm (aromatic ring) and 220 nm (sulfide backbone).

Gradient Program
Time (min)% Solvent A (Aq)% Solvent B (MeOH)Flow (mL/min)
0.090101.0
2.090101.0
10.010901.0
12.010901.0
12.190101.0
15.090101.0
Sample Preparation (Critical Step)
  • Diluent: Methanol:Water (50:50). Do not use 100% Acetonitrile as diluent if the sample is dissolved in DMSO, as peak distortion may occur.

  • Concentration: 0.5 mg/mL.

  • Precaution: Prepare fresh. Thioethers can oxidize in solution over 24 hours. Keep autosampler at 4°C.

System Suitability Criteria

To ensure trustworthiness, every run must meet these criteria:

  • Theoretical Plates (N): > 5000 for the parent peak.

  • Tailing Factor (T): 0.8 < T < 1.2.

  • Resolution (Rs): > 2.0 between Parent and nearest impurity.

Part 5: Validation Strategy (ICH Q2(R1))

To transition this method from development to QC, specific validation parameters must be addressed [1].

  • Specificity: Inject the parent compound spiked with known oxidants (H2O2) to forcibly generate sulfoxide/sulfone and prove separation.

  • Linearity: Demonstrate

    
     across 50% to 150% of the target concentration.
    
  • Robustness: Deliberately vary the column temperature (

    
    C). Phenyl-Hexyl selectivity is temperature-sensitive; this defines the operational window.
    

References

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Phenomenex. (2024).[4] HPLC Column Selection Guide: Phenyl-Hexyl Selectivity.

  • Waters Corporation. (2023). Separation of Halogenated Aromatics using Pi-Pi Interactions.

Sources

Comparative Reactivity Guide: [2-Bromo-4-(ethylsulfanyl)phenyl]methanol vs. Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the standard reagent Benzyl Alcohol (BnOH) and the multi-functionalized scaffold [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (BEPM) .

While BnOH serves as a baseline primary alcohol, BEPM introduces two critical orthogonal handles: an ortho-bromide (steric/electronic modulator and cross-coupling site) and a para-ethylsulfanyl group (soft nucleophile and redox-sensitive moiety).

Key Performance Differentiators:

  • Nucleophilic Substitution: BEPM exhibits accelerated

    
     kinetics due to para-sulfur resonance stabilization (
    
    
    
    ), despite the inductive deactivation of the ortho-bromide.
  • Oxidation Sensitivity: Unlike BnOH, BEPM is incompatible with non-selective oxidants (e.g., Jones Reagent,

    
    ) which destroy the thioether.
    
  • Synthetic Utility: BEPM functions as a "loadable" scaffold for Suzuki/Buchwald couplings, whereas BnOH is inert to Pd-catalysis without pre-activation.

Structural & Electronic Analysis

To predict reactivity, we must analyze the competing electronic effects on the benzylic center.

FeatureBenzyl Alcohol (BnOH)[2-Bromo-4-(ethylsulfanyl)phenyl]methanol (BEPM)Impact on Reactivity
Steric Environment UnhinderedHigh Hindrance (Ortho-Br) Retards

attack; slows esterification rates.
Electronic Effect (Inductive) Neutral-I (Inductive Withdrawal) The 2-Br pulls density, making the -OH proton more acidic but the ring less nucleophilic.
Electronic Effect (Resonance) Neutral+M (Strong Donor) The 4-SEt group strongly stabilizes benzylic carbocations, favoring

pathways.
Redox Stability HighLow (Thioether) Sulfur is easily oxidized to sulfoxide (

) or sulfone (

).
Visualization: Electronic Push-Pull Mechanism

The following diagram illustrates the competing electronic forces in BEPM that dictate its unique reactivity compared to BnOH.

ElectronicEffects BEPM [2-Bromo-4-(ethylsulfanyl)phenyl]methanol OrthoBr 2-Bromo Group (-I Effect, Steric Bulk) BEPM->OrthoBr ParaS 4-Ethylsulfanyl Group (+M Resonance, Soft Nucleophile) BEPM->ParaS BenzylicC Benzylic Carbon (Reactive Center) OrthoBr->BenzylicC Deactivates (Inductive) Blocks Attack (Steric) ParaS->BenzylicC Stabilizes Cation (Resonance)

Figure 1: The 4-ethylsulfanyl group provides resonance stabilization that often overrides the inductive deactivation of the 2-bromo group during carbocation formation.

Critical Reaction Scenarios

Scenario A: Oxidation to Benzaldehyde

This is the most critical divergence point.

  • BnOH: Can be oxidized with virtually any oxidant (PCC, Jones, Swern, MnO2).

  • BEPM: Requires Chemoselective Oxidation .[1] Strong oxidants will attack the sulfur lone pair before the alcohol.

Recommended Reagents for BEPM:

  • IBX (2-Iodoxybenzoic acid): Highly selective for alcohols in the presence of sulfides.

  • TPAP/NMO: Generally tolerates thioethers.

  • Swern Oxidation: Usually safe if temperature is strictly controlled (

    
    ), though activated DMSO species can sometimes react with sulfur.
    

Avoid:


, 

,

, Jones Reagent.
Scenario B: Conversion to Benzyl Halides (Activation)

When converting the alcohol to a leaving group (e.g., using


 or 

):
  • BnOH: Follows standard kinetics.

  • BEPM: The 4-SEt group stabilizes the developing positive charge, potentially accelerating the reaction via an

    
    -like transition state. However, the 2-Br  steric bulk may require higher temperatures to initiate the attack on the thionyl/phosphorus center.
    
Scenario C: Metal-Catalyzed Cross-Coupling
  • BnOH: Inert.

  • BEPM: The 2-Br moiety is an excellent handle for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.

    • Strategic Note: Perform the coupling after protecting the alcohol, or use the alcohol as a directing group if the catalyst allows.

    • Caution: The thioether sulfur can poison Palladium catalysts. High catalyst loading or specific ligands (e.g., SPhos, XPhos) may be required to outcompete the sulfur binding.

Experimental Protocols

Protocol 1: Chemoselective Oxidation of BEPM

Objective: Oxidize alcohol to aldehyde without oxidizing sulfur.

Reagents:

  • BEPM (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv)[1]

  • BAIB (Bis-acetoxyiodobenzene) (1.1 equiv)

  • Dichloromethane (DCM)

Methodology:

  • Dissolution: Dissolve BEPM (1 mmol) in DCM (5 mL) at

    
    .
    
  • Catalyst Addition: Add TEMPO (0.1 mmol). Stir for 5 minutes.

  • Oxidant Addition: Add BAIB (1.1 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (stain with Anisaldehyde; sulfur compounds often stain distinctively).

  • Quench: Quench with aqueous

    
     to destroy hypervalent iodine byproducts.
    
  • Purification: Extract with DCM. The aldehyde product should be isolated rapidly to prevent air-oxidation of the sulfur.

Why this works: The oxoammonium species generated by TEMPO/BAIB is sterically bulky and highly selective for the hydroxyl group, leaving the thioether untouched [1].

Protocol 2: Suzuki Coupling on the BEPM Scaffold

Objective: Functionalize the 2-position while retaining the alcohol.

Reagents:

  • BEPM (1.0 equiv)

  • Ph-B(OH)2 (Phenylboronic acid) (1.2 equiv)

  • 
     (0.05 equiv) — Note: dppf ligand is bidentate and resists displacement by the thioether.
    
  • 
     (3.0 equiv)
    
  • Dioxane/Water (4:1)

Methodology:

  • Degassing: Sparge solvents with Argon for 30 mins (Crucial: Oxygen + Sulfur + Pd = Catalyst Death).

  • Assembly: Combine BEPM, Boronic acid, Base, and Catalyst in the reaction vessel.

  • Heating: Heat to

    
     for 4-12 hours.
    
  • Workup: Standard aqueous workup.

  • Note: If conversion is low, switch to Pd(OAc)2 / SPhos . The SPhos ligand is designed to work well with sulfur-containing substrates.

Decision Logic for Researchers

Use the following flowchart to determine the correct workflow when handling BEPM compared to BnOH.

Workflow Start Start: Select Reaction Goal GoalOx Goal: Oxidation to Aldehyde Start->GoalOx GoalSub Goal: Nucleophilic Substitution (Create Benzyl Halide) Start->GoalSub GoalCoup Goal: Cross-Coupling Start->GoalCoup CheckS Substrate has Thioether? GoalOx->CheckS SubMech Mechanism Consideration GoalSub->SubMech CoupBnOH BnOH: Not Possible (Requires pre-activation) GoalCoup->CoupBnOH CoupBEPM BEPM: Possible (Suzuki/Buchwald) *Use S-resistant Ligands* GoalCoup->CoupBEPM OxStandard Use Standard Oxidant (Jones, PCC, MnO2) CheckS->OxStandard No (BnOH) OxSelective Use Chemoselective Oxidant (IBX, TEMPO/BAIB, TPAP) CheckS->OxSelective Yes (BEPM) SubBnOH Standard SN2/SN1 Mix SubMech->SubBnOH BnOH SubBEPM SN1 Favored (S-stabilized) Expect faster rate vs BnOH SubMech->SubBEPM BEPM

Figure 2: Decision matrix for selecting reagents based on the specific sensitivities of BEPM.

References

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (Detailed protocols on TEMPO and IBX chemoselectivity).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text for Hammett equation and electronic effects of Sulfur vs Halogens).

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Source for Pd-catalyst poisoning by sulfur and ligand selection).

  • Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press. (Reference for chemoselective oxidations in complex synthesis).

Sources

Advanced Structural Elucidation of[2-Bromo-4-(ethylsulfanyl)phenyl]methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In Fragment-Based Drug Discovery (FBDD) and complex organic synthesis, the precise 3D structural elucidation of small molecule building blocks is non-negotiable. [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (CAS: 1691756-22-5)[1] is a highly versatile synthetic scaffold[2]. It presents a unique combination of structural features that make it an excellent case study for analytical comparison:

  • Bromine Atom: A heavy halogen that acts as a powerful anomalous scatterer for crystallographic phasing and a participant in directional halogen bonding.

  • Ethylsulfanyl (Thioether) Group: A highly flexible aliphatic chain that introduces conformational dynamics.

  • Hydroxyl Group: A strong hydrogen-bond donor/acceptor critical for establishing stable crystal lattices.

This guide objectively compares the gold-standard Single-Crystal X-Ray Diffraction (SCXRD) against Solution-State NMR Spectroscopy and the rapidly emerging Microcrystal Electron Diffraction (MicroED) for the structural verification of this specific compound.

Comparative Modalities for Structural Elucidation

Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard

SCXRD remains the most authoritative method for determining the absolute configuration of small molecules[3]. Because X-rays scatter off electron clouds, the heavy bromine atom (35 electrons) dominates the diffraction pattern[4]. This allows researchers to exploit Single-Wavelength Anomalous Dispersion (SAD) to solve the crystallographic phase problem directly, yielding unambiguous absolute stereochemistry and precise bond lengths.

Solution-State NMR Spectroscopy: The Dynamic Alternative

While SCXRD provides a static snapshot of the molecule locked in a crystal lattice, NMR spectroscopy evaluates the molecule in solution. For[2-Bromo-4-(ethylsulfanyl)phenyl]methanol, NMR is superior for observing the rotational dynamics of the ethylsulfanyl chain. However, NMR struggles to determine absolute stereochemistry without the consumption of material for chiral derivatization (e.g., Mosher's esters)[5].

Microcrystal Electron Diffraction (MicroED): The Nanocrystal Breakthrough

A historical bottleneck of SCXRD is the requirement for large (>50 µm) single crystals[6]. If[2-Bromo-4-(ethylsulfanyl)phenyl]methanol precipitates as an amorphous-looking powder, MicroED offers a revolutionary alternative. Utilizing a cryo-transmission electron microscope (cryo-TEM), MicroED relies on electron scattering, which interacts with the Coulomb potential of the atoms (both nuclei and electrons) much more strongly than X-rays[7]. This allows for sub-angstrom resolution structures to be obtained from nanocrystals a billionth the size of those required for SCXRD, often in a matter of minutes[8].

Quantitative Performance Comparison

The following table summarizes the operational parameters and data outputs of each technique when applied to small molecule scaffolds like [2-Bromo-4-(ethylsulfanyl)phenyl]methanol.

ParameterSingle-Crystal X-Ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)Solution-State NMR Spectroscopy
Sample Requirement > 50 µm single crystal100–500 nm nanocrystals (powder)[6]~1–5 mg dissolved in deuterated solvent
Primary Interaction X-rays with electron clouds[3]Electrons with Coulomb potential[7]Radiofrequencies with nuclear spin
Resolution Limit < 0.8 Å (Atomic)< 1.0 Å (Atomic)[8]N/A (Ensemble average)
Absolute Configuration Yes (via anomalous dispersion of Br)Yes (via dynamical scattering analysis)No (requires chiral derivatization)[5]
Hydrogen Visibility Poor (1 electron limits scattering)[4]Excellent (electrons interact with charge)[8]Excellent (direct proton observation)[3]
Data Collection Time Hours to DaysMinutes[6]Minutes to Hours

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to understand that data collection is only as reliable as the physical principles governing the experiment. The following workflows detail the causality behind each step.

Protocol A: SCXRD Crystallization and Data Acquisition

Step 1: Solvent Screening and Vapor Diffusion.

  • Methodology: Dissolve 5 mg of[2-Bromo-4-(ethylsulfanyl)phenyl]methanol in a polar solvent (e.g., ethyl acetate). Place the open vial inside a sealed chamber containing a non-polar antisolvent (e.g., hexanes).

  • Causality: Vapor diffusion forces a slow, controlled supersaturation. Slow kinetics are critical to minimize nucleation sites, allowing the hydroxyl groups to form a highly ordered, thermodynamically stable intermolecular hydrogen-bonded network. This yields the >50 µm crystals required for X-ray analysis.

Step 2: Cryoprotection and Mounting.

  • Methodology: Harvest a single crystal, coat it in paratone oil, mount it on a nylon loop, and flash-freeze in a liquid nitrogen stream (100 K).

  • Causality: Flash-freezing drastically reduces the thermal vibrations (B-factors) of the flexible ethylsulfanyl chain. This prevents the smearing of electron density at the periphery of the molecule, improving high-angle diffraction resolution.

Step 3: Data Collection and Phasing.

  • Methodology: Irradiate the crystal with Cu Kα radiation and collect diffraction frames over a 360° rotation.

  • Self-Validation System: The internal consistency of the data is validated by the

    
     and 
    
    
    
    values during data reduction. A successful phase solution via Bromine's anomalous signal will yield an initial electron density map where the thioether and hydroxyl groups are clearly resolvable without model bias, validating the structural integrity.
Protocol B: MicroED Workflow for Nanocrystalline Powders

Step 1: Grid Preparation.

  • Methodology: Crush a sub-milligram amount of the compound powder and apply it directly to a carbon-coated TEM grid. Shake off excess material.

  • Causality: Unlike SCXRD, MicroED requires crystals between 100–500 nm[7][8]. Because electrons interact with matter much more strongly than X-rays, using crystals thicker than 500 nm causes severe dynamical scattering (multiple scattering events within the same crystal), which corrupts the diffraction intensities[9].

Step 2: Vitrification and Continuous Rotation Data Collection.

  • Methodology: Plunge-freeze the grid in liquid ethane. Transfer to a cryo-TEM and rotate the stage continuously (e.g., 0.5°/sec) while exposing the camera.

  • Self-Validation System: The validity of the kinematical scattering approximation is confirmed by monitoring the

    
     ratio in high-resolution shells during data processing (e.g., using DIALS). If dynamical scattering dominates, the data will fail to merge correctly across symmetry-equivalent reflections, alerting the researcher to select a thinner nanocrystal for the next exposure[9].
    

Decision Workflow Visualization

The following decision matrix illustrates the logical pathway for selecting the appropriate structural elucidation technique based on the physical state of the synthesized scaffold.

G Start Compound Synthesis: [2-Bromo-4-(ethylsulfanyl)phenyl]methanol Eval Assess Sample State Start->Eval SCXRD SCXRD Requires >50 µm crystal Yields absolute configuration Eval->SCXRD Large Single Crystals MicroED MicroED Uses 100-500 nm powder Rapid electron diffraction Eval->MicroED Nanocrystalline Powder NMR Solution NMR Liquid state required Yields dynamic conformations Eval->NMR Amorphous / Liquid Output High-Resolution 3D Structural Model SCXRD->Output MicroED->Output NMR->Output Combined with computational modeling

Decision matrix for structural elucidation of small molecule scaffolds.

Conclusion

For the structural elucidation of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol, the choice of analytical modality is dictated by the physical state of the sample and the specific data requirements of the drug development pipeline. SCXRD remains the undisputed standard for absolute stereochemistry, heavily leveraging the anomalous scattering of the bromine atom. However, when crystallization efforts yield only microcrystalline powders, MicroED provides a rapid, high-resolution alternative that bypasses months of crystallization optimization. Meanwhile, NMR continues to serve as an indispensable tool for understanding the solution-state dynamics of the flexible thioether moiety.

References

1.[1] American Elements. "[2-bromo-4-(ethylsulfanyl)phenyl]methanol | CAS 1691756-22-5". American Elements Catalog. 2.[2] CymitQuimica. "Building Blocks:[2-Bromo-4-(ethylsulfanyl)phenyl]methanol". CymitQuimica. 3.[6] Dectris. "Electron crystallography of small molecules: Big impact on science!". Dectris Articles. 4.[8] Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination". ACS Central Science. 5.[9] Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research". Creative Biostructure Resources. 6.[4] Birkbeck University. "Comparison of NMR and X-ray crystallography". Birkbeck Structural Biology. 7.[5] Stack Exchange. "Why is crystallography still used in some cases for small molecule structure determination?". Chemistry Stack Exchange. 8.[7] Martynowycz, M. W., et al. "X-ray versus MicroED Comparison". ResearchGate. 9.[3] Piazza. "Structure Determination: X-ray crystallography and NMR". Piazza Educational Resources.

Sources

Comparative study of thioether derivatives of benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right functional group and synthetic pathway is rarely a matter of simple substitution; it is a strategic decision that dictates a molecule's pharmacokinetic destiny and manufacturing viability. Benzyl thioethers have emerged as critical pharmacophores and bioisosteres for oxygen ethers in modern drug development. Their unique polarizability, lipophilicity, and metabolic profiles make them indispensable in designing everything from novel antifungals to robust agrochemicals.

This guide provides an objective, data-driven comparison of the synthetic methodologies used to construct benzyl thioethers, alongside a critical evaluation of their pharmacological performance against alternative derivatives like O-ethers and sulfones.

Part 1: Comparative Synthesis Methodologies

Historically, the construction of C–S bonds relied on the Williamson thioether synthesis, which necessitates harsh basic conditions that often degrade sensitive functional groups. Modern catalytic approaches have revolutionized this space, offering orthogonal pathways depending on the starting substrate and desired green chemistry profile.

The Synthetic Landscape

We compare three state-of-the-art methodologies for synthesizing benzyl thioethers:

  • Copper-Catalyzed Thioetherification: Utilizes Lewis acid catalysis to activate benzyl alcohols[1].

  • Iron-Catalyzed Cross-Coupling: Employs earth-abundant metals to couple benzyl halides via a radical pathway[2].

  • HFIP-Mediated Functionalization: A metal-free, solvent-driven approach for electron-rich substrates[3].

Table 1: Quantitative Comparison of Benzyl Thioether Synthesis Methods

MethodologyPrimary SubstrateCatalyst / PromoterMechanistic PathwayYield RangeGreen Chemistry Profile
Cu-Catalyzed [1]Primary, Sec, Tert Benzyl AlcoholsCu(OTf)₂ (10 mol%)Sₙ1 (Carbocation intermediate)70–95%Moderate (Requires transition metal, generates H₂O byproduct)
Fe-Catalyzed [2]Benzyl Halides & AlcoholsFe₂(CO)₉ (5 mol%)Stereoablative Radical71–91%High (Earth-abundant metal, avoids exogenous acid/base)
HFIP-Mediated [3]Electron-Rich Sec Benzyl AlcoholsHFIP (Solvent)H-Bond Stabilized Cation57–99%Very High (Metal-free, solvent acts as promoter)
Mechanistic Divergence

Understanding the mechanistic pathway is crucial for predicting substrate scope and troubleshooting reaction failures. The diagram below contrasts the heterolytic (carbocation) pathway of Cu-catalysis with the homolytic (radical) pathway of Fe-catalysis.

G cluster_0 Cu-Catalyzed (Alcohol Substrate) cluster_1 Fe-Catalyzed (Halide Substrate) A1 Benzyl Alcohol B1 Carbocation (SN1) A1->B1 Cu(OTf)2 / -H2O C1 Benzyl Thioether B1->C1 + R-SH A2 Benzyl Halide B2 Carbon Radical A2->B2 Fe Catalyst / -X• C2 Benzyl Thioether B2->C2 + R-SH (Stereoablative)

Comparative mechanisms for benzyl thioether synthesis via SN1 and radical intermediates.

Self-Validating Protocol: Copper-Catalyzed Thioetherification

Objective: Synthesize benzyl thioethers via an Sₙ1-type C-S bond formation from benzyl alcohols.

Rationale & Causality: Cu(OTf)₂ is explicitly selected because the triflate counterions dramatically enhance the Lewis acidity of the Cu(II) center. This facilitates the heterolytic cleavage of the C–O bond to form a stable benzyl carbocation without requiring stoichiometric Brønsted acids, preserving acid-sensitive functional groups like alkynes[1].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube, combine the benzyl alcohol (1.0 equiv) and thiol nucleophile (1.2 equiv). Causality: A slight stoichiometric excess of the thiol ensures complete consumption of the alcohol, suppressing competitive homo-coupling (etherification).

  • Catalyst Addition: Add Cu(OTf)₂ (10 mol%) under a strict argon atmosphere. Causality: The inert atmosphere is critical to prevent the oxidative dimerization of the thiol into a disulfide, which acts as a dead-end byproduct and stalls the catalytic cycle.

  • Solvent & Heating: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) and heat to 80°C. Causality: DCE provides the optimal dielectric constant to stabilize the transient carbocation intermediate while maintaining a high enough boiling point for favorable reaction kinetics.

  • In-Process Validation: After 4 hours, perform TLC analysis (Hexane:EtOAc 9:1). Validation Check: The complete disappearance of the UV-active benzyl alcohol spot and the emergence of a less polar, distinct spot (the thioether) confirms conversion. If unreacted alcohol remains alongside a new highly non-polar spot, use GC-MS to confirm unwanted disulfide formation.

  • Quench & Purification: Cool to room temperature and quench with saturated aqueous NaHCO₃. Causality: Neutralizing the reaction mixture prevents trace acid-catalyzed reverse reactions or degradation during silica gel chromatography. Extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography.

Part 2: Pharmacological Performance & Structural Stability

In medicinal chemistry, replacing an oxygen ether with a thioether is a calculated move to alter the molecule's interaction with biological targets and metabolic enzymes. Sulfur's larger atomic radius and lower electronegativity compared to oxygen result in a more polarizable electron cloud, often enhancing binding affinity in hydrophobic target pockets.

Target Affinity: Thioethers vs. Sulfones

The electronic geometry of the sulfur atom is non-negotiable for specific target engagements. In the development of α-hydroxytropolone (αHT) libraries targeting the pathogen Cryptococcus neoformans, the installation of a single benzyl thioether appendage yielded an MIC₈₀ of 0.55 μM—making it 50 times more potent than the parent compound[4].

Crucially, when this thioether was oxidized to a sulfone derivative, the activity plummeted (MIC₈₀ = 50 μM)[4]. The rigid, electron-withdrawing nature of the sulfone completely disrupted the molecule's ability to engage the metalloenzyme target, proving that the thioether's specific steric and electronic profile is responsible for the bioactivity.

Metabolic Stability & Pharmacokinetics

A primary challenge in drug development using thioethers is their susceptibility to CYP450-mediated oxidation. Using the acaricide chlorbenside (a benzyl thioether) as a model, the thioether core is rapidly metabolized in vivo into sulfoxide and sulfone equivalents, which are highly polar and rapidly cleared from the system[5].

To counteract this rapid clearance, researchers introduce steric complexity. Synthesizing methylated derivatives near the thioether center sterically hinders the oxidative enzymes, significantly slowing down the metabolic rate and extending the biological half-life[2][5].

Table 2: Pharmacological & Physicochemical Comparison

Derivative TypeLipophilicity (LogP Trend)Receptor Binding ProfileMetabolic StabilityPrimary In Vivo Fate
O-Ether ModerateStrong H-bond acceptorHighHydrolysis / O-Dealkylation
Thioether HighPolarizable, weak H-bond acceptorLow to ModerateOxidation to Sulfoxide/Sulfone
Sulfone Low (Highly Polar)Rigid, strong electron-withdrawingVery HighRapid renal clearance
Visualizing Metabolic Fate

G A Benzyl Thioether (Active / High LogP) B Sulfoxide (Intermediate Polarity) A->B CYP450 Oxidation (Slowed by Steric Bulk) C Sulfone (Inactive / Rapid Clearance) B->C Further Oxidation

Metabolic oxidation pathway of benzyl thioethers affecting pharmacokinetic half-life.

Conclusion

The transition from benzyl alcohols or halides to benzyl thioethers unlocks significant pharmacological potential, provided the synthetic methodology aligns with the substrate's electronic and steric demands. While Cu-catalyzed Sₙ1 pathways offer broad applicability for alcohols, Fe-catalyzed radical pathways provide an orthogonal, highly green approach for halides. Ultimately, the strategic use of benzyl thioethers—balanced against their oxidative metabolic fate—remains a powerful tool in the rational design of bioactive molecules.

References

1.[1] Xu, B. Benzyl thioether formation merging copper catalysis. PMC - NIH. Available at:[Link] 2.[2] C(sp3) Cross-Couplings of Benzyl and Tertiary Halides with Thiols or Alcohols Catalyzed by Iron. ChemRxiv. Available at: [Link] 3.[3] Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. American Chemical Society. Available at:[Link] 4.[5] C(sp3)–heteroatom bond formation by iron-catalyzed soft couplings. PMC - NIH. Available at:[Link] 5.[4] Divergent synthesis of a thiolate-based α-hydroxytropolone library with a dynamic bioactivity profile. RSC Advances. Available at: [Link]

Sources

UV-Vis absorption characteristics of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: UV-Vis Absorption Profiling of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Executive Summary: The Chromophoric Fingerprint

[2-Bromo-4-(ethylsulfanyl)phenyl]methanol (CAS 1691756-22-5) represents a distinct class of "Chromophoric Hybrids" utilized in advanced organic synthesis, particularly in the development of SGLT2 inhibitors and related gliflozin derivatives. Its UV-Vis absorption profile is defined by the interplay between the strong auxochromic effect of the para-ethylsulfanyl group and the steric/inductive modulation of the ortho-bromine atom.

This guide provides a technical comparison of this compound against its critical synthetic precursors and structural analogs. It establishes a self-validating framework for using UV-Vis spectroscopy not just for identification, but as a quantitative tool for reaction monitoring and purity assessment.

Molecular Architecture & Electronic Transitions

To interpret the UV-Vis spectrum accurately, one must deconstruct the molecule into its constituent electronic drivers. The absorption is not a single peak but a summation of specific transitions.

  • Primary Chromophore (Benzene Ring): The base

    
     transition (typically 254 nm in unsubstituted benzene).
    
  • Dominant Auxochrome (-SEt at C4): The sulfur atom contains non-bonding (n) electrons that conjugate with the

    
    -system. This creates a significant Bathochromic (Red) Shift  and a Hyperchromic (Intensity) Effect , pushing the primary absorption band into the 260–275 nm region.
    
  • Secondary Modulator (-Br at C2): The bromine atom introduces a "Heavy Atom Effect" and weak inductive withdrawal. While it causes a minor redshift (~2–5 nm), its primary utility in UV analysis is the subtle broadening of the band due to spin-orbit coupling and steric distortion of the ring planarity.

  • Silent Partner (-CH2OH at C1): The hydroxymethyl group is electronically similar to an alkyl group, offering minimal perturbation to the aromatic system compared to the other substituents.

Visualizing the Electronic Pathway

ElectronicTransitions Benzene Benzene Ring (Base: ~254 nm) Sulfur 4-Ethylsulfanyl (-SEt) Lone Pair Donation (n -> pi*) Benzene->Sulfur Strong Red Shift (+15-20 nm) Bromine 2-Bromo (-Br) Inductive/Steric Effect Benzene->Bromine Weak Red Shift (+2-5 nm) Result Final Spectrum λmax: ~265-275 nm High Intensity Sulfur->Result Primary Band Bromine->Result Band Broadening

Figure 1: Component analysis of the electronic transitions contributing to the final UV-Vis spectrum.

Comparative Analysis: Performance vs. Alternatives

In a drug development context, "alternatives" often refer to the specific impurities or precursors one is trying to distinguish the product from. The following table compares [2-Bromo-4-(ethylsulfanyl)phenyl]methanol against its most likely synthetic relatives.

Table 1: Comparative UV-Vis Characteristics
CompoundRole in Synthesis

(Predicted)*
Spectral FeatureComparison Insight
[2-Bromo-4-(ethylsulfanyl)phenyl]methanol Target Product 268 ± 3 nm Broad, High Intensity Diagnostic benchmark.
2-Bromo-4-fluorobenzyl alcohol Precursor (Starting Material)~260 nmSharp, Low IntensityDifferentiation: The replacement of -F with -SEt causes a massive increase in absorbance intensity and a redshift.
4-(Ethylsulfanyl)benzyl alcohol Des-bromo Impurity~264 nmNarrower BandDifferentiation: Harder to distinguish; the Target Product will be slightly red-shifted and broader due to the Bromine.[1]
Benzyl Alcohol Standard/Solvent258 nmFine Structure VisibleDifferentiation: Lacks the intensity of the thio-compounds; easily resolved by concentration.

*Note: Values are theoretical estimates based on substituent constants in Methanol. Exact maxima may vary by ±2 nm depending on solvent polarity.

Scenario A: Reaction Monitoring (Nucleophilic Substitution)

When synthesizing the target from 2-Bromo-4-fluorobenzyl alcohol , UV-Vis is an excellent monitor.

  • The Shift: The reaction replaces a Fluorine (UV transparent) with a Thioether (UV active).

  • The Signal: As the reaction proceeds, you will observe the emergence of a hyperchromic band at ~268 nm that dwarfs the starting material's signal.

Experimental Protocol: Self-Validating Method

To ensure data integrity (E-E-A-T), follow this protocol which includes internal checks for solvent interference and concentration linearity.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Acetonitrile. Avoid Acetone (absorbs at 330 nm).

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvette: Quartz (1 cm path length). Glass blocks UV < 300 nm.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 10.0 mg of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol.

    • Dissolve in 100 mL Methanol (Concentration: 100 µg/mL).

    • Validation: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare three working standards: 10 µg/mL, 20 µg/mL, and 50 µg/mL.

    • Why: Measuring multiple points proves Beer-Lambert Law compliance and rules out aggregation.

  • Scanning:

    • Scan range: 200 nm to 400 nm.

    • Scan speed: Medium (to capture band shape).

    • Baseline correction: Run the blank before the samples.

  • Data Analysis Criteria:

    • Primary Peak: Look for

      
       between 265–275 nm.
      
    • Purity Ratio: Calculate Abs(270nm) / Abs(230nm). This ratio should be constant across all dilutions. If it drifts, contaminants are present.

Method Validation Workflow

MethodValidation Start Start Analysis SolventCheck Blank Scan (Must be flat >210nm) Start->SolventCheck StockPrep Prepare Stock (100 µg/mL in MeOH) SolventCheck->StockPrep Dilution Create Dilutions (10, 20, 50 µg/mL) StockPrep->Dilution Scan Acquire Spectra (200-400 nm) Dilution->Scan Linearity Check Linearity (R² > 0.99?) Scan->Linearity Pass Valid Profile Linearity->Pass Yes Fail Recalibrate/Filter Linearity->Fail No Fail->StockPrep Retry

Figure 2: Decision tree for validating the UV-Vis spectral data.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectra of Substituted Benzenes. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent effects).
  • PubChem. Compound Summary: 4-(Methylthio)benzyl alcohol (Analog).[2] National Library of Medicine. Available at: [Link]

  • American Elements. [2-bromo-4-(ethylsulfanyl)phenyl]methanol Product Specifications. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling and Disposal of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of scientific innovation, our most critical asset is a safe and controlled laboratory environment. This guide provides a comprehensive operational framework for the safe handling, use, and disposal of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol (CAS: 1691756-22-5)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are built upon a conservative hazard assessment, drawing from safety data on structurally analogous brominated aromatic alcohols and organosulfur compounds. This principle of "analog-based precaution" is a cornerstone of responsible chemical management, ensuring that we operate with the highest degree of safety until compound-specific data becomes available.

Hazard Assessment: An Analog-Based Approach

[2-Bromo-4-(ethylsulfanyl)phenyl]methanol is a substituted benzyl alcohol. Its structure suggests several potential hazards based on its constituent chemical motifs:

  • Brominated Aromatic Core : Similar compounds are known to be irritants. Hazards associated with related brominated phenylmethanols include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[2][3].

  • Benzyl Alcohol Moiety : The parent compound, phenylmethanol, is classified as harmful if swallowed (H302) or inhaled (H332) and is a serious eye irritant (H319)[4]. The toxicity of methanol and its metabolites, such as formic acid, is well-documented, leading to severe metabolic acidosis and potential blindness in cases of significant exposure[5][6][7].

  • General Toxicity : By extension, it is prudent to treat this compound as harmful if swallowed, in contact with skin, or inhaled[8][9].

Given these potential hazards, a multi-layered personal protective equipment (PPE) strategy and stringent handling protocols are not merely recommended; they are essential.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is our primary barrier against chemical exposure. The equipment specified below must be worn at all times when handling [2-Bromo-4-(ethylsulfanyl)phenyl]methanol.

PPE Category Recommended Equipment & Standard Rationale for Use
Eye/Face Protection Tightly fitting, splash-resistant safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A full-face shield should be worn over goggles when handling larger quantities (>25g) or during procedures with a high splash risk.[2][10]Protects against accidental splashes of the compound or its solutions, which are presumed to cause serious eye irritation[3]. The face shield provides an additional layer of protection for the entire face.
Skin & Body Protection Gloves: Chemical-impermeable gloves (e.g., Nitrile rubber, inspected before use). Use proper glove removal technique to avoid skin contact.[11] Lab Coat: A flame-resistant lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.[12] Apparel: Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[11]Prevents dermal absorption, a potential route of toxicity for analogous compounds[9]. A lab coat protects skin and personal clothing from contamination. Proper apparel minimizes the risk of exposure from spills.
Respiratory Protection All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to ensure adequate ventilation[2][13].This engineering control is the most effective way to prevent inhalation of airborne dust or vapors, which may cause respiratory irritation[3]. A respirator is generally not required if work is confined to a fume hood.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination.

Workflow for Safe Handling of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase prep1 Verify Fume Hood Certification & Airflow prep2 Confirm Access to Safety Shower & Eyewash Station prep1->prep2 prep3 Don All Required PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Decontaminate Work Surface prep3->handle1 Proceed to Handling handle2 Carefully Weigh Solid Compound (Use Draft Shield if Available) handle1->handle2 handle3 Slowly Add Solvent to Solid to Prevent Splashing handle2->handle3 handle4 Cap and Gently Agitate to Dissolve handle3->handle4 post1 Segregate & Label All Waste (Solid, Liquid, Sharps) handle4->post1 Proceed to Cleanup post2 Clean Equipment with Solvent (Collect Rinsate as Waste) post1->post2 post3 Decontaminate Fume Hood Surface post2->post3 post4 Remove PPE and Wash Hands Thoroughly post3->post4

Caption: A procedural workflow diagram outlining the key steps from preparation to post-handling cleanup.

Step-by-Step Methodology:

  • Preparation:

    • Ensure the chemical fume hood is operational and has a valid certification.

    • Verify that a safety shower and eyewash station are unobstructed and accessible.[10]

    • Don all PPE as specified in the table above.

  • Handling (inside a chemical fume hood):

    • Weighing: Use an analytical balance with a draft shield if available to minimize the dispersal of fine powders[12]. Use a spatula to carefully transfer the solid into a tared container. Avoid any actions that could generate dust.

    • Dissolving: Slowly add the desired solvent to the vessel containing the solid compound. Directing the solvent stream down the inner wall of the container will prevent splashing and aerosol formation.

    • Post-Transfer: After use, decontaminate the spatula and any other tools by rinsing with a suitable solvent. This rinsate must be collected as hazardous liquid waste[12].

  • Post-Handling Cleanup:

    • Wipe down the work surface within the fume hood with a cloth or paper towel dampened with an appropriate solvent. Dispose of these cleaning materials as solid hazardous waste.

    • Properly seal and label all waste containers as described in the disposal plan below.

    • Carefully remove your PPE, starting with gloves, followed by the lab coat. Avoid touching the outside of contaminated items.

    • Wash hands thoroughly with soap and water after the procedure is complete.[2]

Spill and Emergency Procedures

Immediate and correct action is critical in any emergency situation.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention immediately.

  • Minor Spill (<5g or <50mL in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a designated, sealable container for hazardous waste disposal.[2] Decontaminate the area with a suitable solvent.

Comprehensive Disposal Plan

Proper waste management is a legal and ethical responsibility to protect our colleagues and the environment. All waste generated from handling [2-Bromo-4-(ethylsulfanyl)phenyl]methanol is considered hazardous.

Hazardous Waste Disposal Workflow

cluster_waste Waste Characterization & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Pickup start Waste Generated solid Solid Waste (Contaminated PPE, paper towels, unused compound) start->solid liquid Liquid Waste (Solvent rinsate, reaction mixtures) start->liquid sharps Sharps Waste (Contaminated needles, pipettes, broken glass) start->sharps contain_solid Seal in a labeled, lined pail or sturdy bag. solid->contain_solid contain_liquid Collect in a compatible, sealed container. Keep segregated (halogenated/ non-halogenated). liquid->contain_liquid contain_sharps Place in a labeled, puncture-proof sharps container. sharps->contain_sharps storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. contain_solid->storage contain_liquid->storage contain_sharps->storage pickup Request waste pickup from Environmental Health & Safety (EHS) when container is full or per institutional schedule. storage->pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.